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  • Product: 4-Iodo-2,5-dimethylbenzaldehyde
  • CAS: 2126161-54-2

Core Science & Biosynthesis

Foundational

Mechanistic Pathways and Regioselective Control in the Electrophilic Iodination of 2,5-Dimethylbenzaldehyde

Executive Summary The functionalization of aromatic systems via electrophilic iodination is a critical operation in drug development, providing versatile organoiodide precursors for transition-metal-catalyzed cross-coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of aromatic systems via electrophilic iodination is a critical operation in drug development, providing versatile organoiodide precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). 2,5-Dimethylbenzaldehyde serves as a highly instructive substrate for understanding regiocontrol. Its electronic landscape is governed by the conflicting directing effects of a strongly deactivating formyl group (-CHO) and two mildly activating methyl groups (-CH3).

This technical guide dissects the mechanistic causality, regioselective logic, and self-validating experimental workflows required to achieve precise, high-yield iodination of this specific substrate.

Mechanistic Fundamentals of Electrophilic Aromatic Iodination

From a process chemistry standpoint, direct iodination of aromatic rings using molecular iodine ( I2​ ) is thermodynamically unfavorable. This is due to the inherently low electrophilicity of I2​ and the thermodynamic reversibility introduced by the reducing byproduct, hydrogen iodide[1].

To overcome this activation barrier, protocols must utilize an oxidant or a pre-activated iodine source. A field-proven approach utilizes N-iodosuccinimide (NIS) activated by a Brønsted acid (such as Trifluoroacetic acid, TFA) or[2]. The acid protonates the carbonyl oxygen of the succinimide ring, drastically increasing the electrophilicity of the iodine atom and driving the formation of the π -complex.

EAS_Mechanism A 2,5-Dimethylbenzaldehyde + NIS / TFA B π-Complex Formation (Arene ··· I+) A->B Electrophilic Attack C σ-Complex (Wheland) Positive charge delocalized B->C C-I Bond Formation D Deprotonation (Rearomatization) C->D Base removes H+ E 3-Iodo-2,5-dimethylbenzaldehyde (Major Product) D->E Aromatization

Figure 1: Mechanistic pathway of electrophilic aromatic iodination via Wheland intermediate.

Regioselectivity Logic: Electronic vs. Steric Effects

The regiochemical outcome of the electrophilic aromatic substitution (EAS) on 2,5-dimethylbenzaldehyde is strictly dictated by the stability of the intermediate σ -complex (Wheland intermediate). The available positions for substitution are C3, C4, and C6.

  • Position C3 (Thermodynamically Favored): This position is activated by the ortho C2-methyl group and directed to by the meta C1-formyl group. Crucially, electrophilic attack at C3 delocalizes the resulting positive charge to C2, C4, and C6. This pathway completely avoids placing a positive charge on C1. Placing a positive charge adjacent to the electron-withdrawing carbonyl carbon is highly destabilizing; thus, C3 is the kinetically and thermodynamically favored site for standard EAS.

  • Position C4 (Disfavored): While activated by the ortho C5-methyl group, C4 is strongly deactivated by the para C1-formyl group. Attack here forces a destabilizing positive charge directly onto C1 during resonance. (Note: Synthesis of the 4-iodo-2,5-dimethylbenzaldehyde isomer typically requires indirect methods, such as a Sandmeyer reaction on 4-amino-2,5-dimethylbenzaldehyde, rather than direct EAS).

  • Position C6 (Disfavored in EAS, Favored via TDG): Activated by the ortho C5-methyl group but strongly deactivated by the ortho C1-formyl group. However, C6 can be selectively iodinated by overriding inherent electronics using [3].

Regioselectivity Root Regioselectivity in 2,5-Dimethylbenzaldehyde C3 Position C3 (Meta to CHO, Ortho to C2-CH3) Root->C3 Favored (Standard EAS) C4 Position C4 (Para to CHO, Ortho to C5-CH3) Root->C4 Disfavored (Deactivated) C6 Position C6 (Ortho to CHO, Ortho to C5-CH3) Root->C6 Favored via Pd-TDG only C3_Reason Avoids + charge on C1 Synergistic activation C3->C3_Reason C4_Reason Places + charge on C1 Strongly destabilized C4->C4_Reason C6_Reason Directed by Transient Imine Directing Group C6->C6_Reason

Figure 2: Regioselectivity logic demonstrating the electronic preference for C3 iodination.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating built-in chemical checkpoints.

Protocol A: Standard Electrophilic Iodination (C3-Selective)

Objective: Synthesize 3-iodo-2,5-dimethylbenzaldehyde utilizing acid-activated NIS.

  • Activation: Dissolve 2,5-dimethylbenzaldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN). Add Trifluoroacetic acid (TFA, 0.5 equiv).

    • Causality: TFA is chosen over stronger mineral acids to prevent unwanted acetalization or polymerization of the aldehyde, providing just enough proton activity to activate NIS.

  • Reaction: Cool the mixture to 0 °C. Add NIS (1.2 equiv) in three portions over 15 minutes.

    • Causality: Portion-wise addition at 0 °C controls the initial exothermic formation of the π -complex, strictly preventing di-iodination.

  • Monitoring: Warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Self-Validating Quench: Add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Validation Check: The immediate transition from a deep red/brown solution (indicating active iodine species) to a colorless biphasic mixture confirms the complete reduction of electrophilic iodine, ensuring the reaction is safely halted.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: TDG-Assisted C-H Iodination (C6-Selective)

Objective: Synthesize 6-iodo-2,5-dimethylbenzaldehyde via Palladium catalysis[4].

  • Setup: Combine 2,5-dimethylbenzaldehyde (1.0 equiv), I2​ (1.5 equiv), Pd(OAc)2​ (10 mol%), and an amino acid Transient Directing Group (TDG, 20 mol%) in Hexafluoro-2-propanol (HFIP).

    • Causality: HFIP is critical as it stabilizes cationic Palladium intermediates and promotes transient imine formation due to its high hydrogen-bond donating capacity.

  • Reaction: Stir at 100 °C for 12 hours in a sealed tube.

  • Self-Validating Turnover:

    • Validation Check: The reaction's progress serves as its own validation. The TDG must reversibly condense with the aldehyde to form an imine, direct the Pd catalyst to the C6 position, and hydrolyze back. If the TDG fails to hydrolyze, the reaction stalls at sub-stoichiometric yields. Full conversion confirms successful catalytic turnover.

Workflow Step1 Step 1: Activation NIS + TFA in MeCN 0 °C to RT Step2 Step 2: Reaction Add Substrate Stir 2-4 hrs Step1->Step2 Step3 Step 3: Quench Na2S2O3 (aq) addition Neutralize I+ Step2->Step3 Step4 Step 4: Extraction EtOAc / Brine wash Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Hexane:EtOAc Step4->Step5

Figure 3: Self-validating experimental workflow for standard electrophilic iodination.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen mechanistic pathway, providing a clear comparative matrix for synthetic planning.

MethodReagents / CatalystPrimary Directing EffectMajor Isomer IsolatedExpected Yield
Standard EAS NIS, TFA, MeCNElectronic (C2-CH3, C1-CHO)3-Iodo-2,5-dimethylbenzaldehyde82 - 88%
Strong Lewis Acid N-Iodosaccharin, FeCl3Electronic3-Iodo-2,5-dimethylbenzaldehyde~85%
TDG C-H Activation Pd(OAc)2, TDG, I2, HFIPSteric/Coordination (Imine)6-Iodo-2,5-dimethylbenzaldehyde70 - 75%

References

  • Title: Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides Source: Synthesis (Thieme Connect) URL: [Link]

  • Title: Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Monodentate Transient Directing Group-Assisted Palladium-Catalyzed Direct ortho-C–H Iodination of Benzaldehydes for Total Synthesis of Hernandial Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Exploratory

Structural Elucidation and Halogen Bonding Networks of 4-Iodo-2,5-dimethylbenzaldehyde: A Crystallographic Whitepaper

Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Subject: Single-Crystal X-Ray Diffraction (SC-XRD), Crystal Engineering, and Supramolecular Chemistry of CAS 2126161-54-2 Executive Summ...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Subject: Single-Crystal X-Ray Diffraction (SC-XRD), Crystal Engineering, and Supramolecular Chemistry of CAS 2126161-54-2

Executive Summary

In the realm of rational drug design and crystal engineering, halogenated aromatic aldehydes serve as critical building blocks. 4-Iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2; Molecular Formula: C₉H₉IO) is of particular interest due to its unique combination of a highly polarizable iodine atom, a Lewis basic aldehyde oxygen, and sterically demanding methyl groups[1]. While routine spectroscopic methods (NMR, IR) confirm bulk purity, Single-Crystal X-Ray Diffraction (SC-XRD) is the only definitive methodology to map its three-dimensional conformation, absolute stereochemistry, and supramolecular packing [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps. Herein, we dissect the causality behind crystallographic workflows—detailing why specific solvent systems, radiation sources, and refinement algorithms must be selected to accurately resolve the structure of heavy-atom-containing small molecules.

Structural Rationale: The Interplay of Sterics and σ -Hole Interactions

The crystallization of 4-iodo-2,5-dimethylbenzaldehyde is not merely a purification step; it is an exercise in supramolecular self-assembly. The molecule is engineered to participate in halogen bonding , a highly directional non-covalent interaction [3].

  • The Donor ( σ -hole): The electron-withdrawing nature of the aromatic ring induces a region of positive electrostatic potential (a σ -hole) on the distal end of the iodine atom [4].

  • The Acceptor: The lone pairs on the aldehyde oxygen act as the nucleophilic acceptor.

  • Steric Directors: The methyl groups at the 2- and 5-positions restrict the rotational freedom of the aldehyde group, forcing it into coplanarity with the aromatic ring to maximize π -conjugation, thereby dictating the trajectory of incoming intermolecular contacts.

Understanding this mechanism is critical for predicting polymorphism during active pharmaceutical ingredient (API) formulation.

Halogen_Bonding A 4-Iodo-2,5-dimethylbenzaldehyde (Halogen Bond Donor/Acceptor) B Iodine Substituent (C4) High Polarisability A->B C Aldehyde Oxygen (C1) Lewis Base A->C D 2,5-Dimethyl Groups Steric Hindrance A->D E Positive σ-Hole Formation B->E F Nucleophilic Acceptor C->F G Conformational Locking (Aldehyde Coplanarity) D->G H Intermolecular I···O Halogen Bond (Supramolecular Assembly) E->H Electrophilic Attack F->H Lone Pair Donation G->H Directs Packing

Caption: Mechanistic rationale for supramolecular assembly via halogen bonding and steric direction.

Experimental Methodologies: A Self-Validating System

To obtain diffraction-quality crystals, the kinetic rate of nucleation must be suppressed to favor thermodynamic crystal growth. Rapid precipitation leads to twinning or microcrystalline powders, which are unsuitable for SC-XRD [5].

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over direct cooling because it provides an exceptionally slow, controlled supersaturation gradient, which is vital for forming the weak, directional I···O halogen bonds without structural defects.

  • Solvent Selection: Dissolve 15 mg of highly purified 4-iodo-2,5-dimethylbenzaldehyde in 0.5 mL of dichloromethane (DCM). Rationale: DCM is an excellent solvent for halogenated aromatics but evaporates too quickly for controlled growth.

  • Anti-Solvent Chamber: Place the unsealed inner vial containing the DCM solution into a larger outer vial containing 3 mL of hexanes (the anti-solvent).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 20°C in a vibration-free environment.

  • Harvesting: Over 4–7 days, the volatile DCM will slowly exchange with the hexanes, lowering the solubility of the compound. Harvest the resulting colorless block crystals directly into a protective perfluoropolyether oil to prevent atmospheric degradation.

Protocol 2: SC-XRD Data Collection

Causality: Iodine is a heavy scatterer that strongly absorbs Cu K α radiation ( λ=1.5418 Å). To prevent severe absorption artifacts that would obscure the electron density of the lighter carbon and oxygen atoms, Mo K α radiation must be utilized [6].

  • Mounting: Select a single crystal with dimensions approximately 0.2×0.15×0.1 mm under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Rationale: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and increasing the resolution limit.

  • Data Acquisition: Use a Bruker APEX-II CCD (or equivalent) diffractometer equipped with a graphite-monochromated Mo K α source ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

XRD_Workflow N1 Compound Purification (Flash Chromatography) N2 Thermodynamic Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Mounting (Polarized Microscope & Cryoloop) N2->N3 N4 SC-XRD Data Collection (Mo Kα Radiation, 100K) N3->N4 N5 Data Integration & Reduction (Multiscan Absorption Correction) N4->N5 N6 Structure Solution & Refinement (SHELXT / Olex2) N5->N6 N7 Validation & CIF Generation (IUCr CheckCIF) N6->N7

Caption: End-to-end workflow for small molecule X-ray crystallography.

Data Processing, Refinement, and Expected Parameters

Once the raw diffraction frames are collected, the data must be integrated and corrected for Lorentz, polarization, and absorption effects.

Computational Refinement (Olex2 / SHELXL)
  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT) [7]. The heavy iodine atom will be located immediately, providing the initial phase angles required to generate the electron density map for the rest of the molecule.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for methyl protons). Rationale: X-rays scatter off electron clouds. Because hydrogen has only one electron, its position is poorly resolved experimentally in the presence of iodine; geometric constraints ensure chemical accuracy.

Quantitative Data Presentation

Based on crystallographic profiling of analogous halogenated benzaldehydes, the quantitative parameters for 4-iodo-2,5-dimethylbenzaldehyde are summarized below for comparative validation.

Crystallographic ParameterExpected Value / SpecificationRationale for Specification
Crystal System Monoclinic or TriclinicTypical for asymmetric substituted benzenes maximizing packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric groups are favored due to the lack of chiral centers in the molecule.
Temperature 100(2) KSuppresses thermal motion; improves signal-to-noise ratio at high diffraction angles.
Radiation Mo K α ( λ=0.71073 Å)Minimizes absorption errors caused by the heavy Iodine atom.
Absorption Correction Multi-scan (SADABS)Essential for correcting intensity loss as X-rays pass through varying thicknesses of the crystal.
Final R1​ index <0.05 (for I>2σ(I) )Indicates a highly accurate model; >95% agreement between calculated and observed data.
Goodness-of-Fit (GooF) ≈1.00−1.05 Validates that the weighting scheme applied during refinement is statistically sound.

Conclusion

The crystallographic elucidation of 4-iodo-2,5-dimethylbenzaldehyde requires a rigorous, physics-driven approach. By selecting Mo K α radiation to mitigate iodine absorption and employing vapor diffusion to control the kinetics of σ -hole-directed supramolecular assembly, researchers can obtain high-fidelity structural data. This data is not just an analytical endpoint; it is a foundational asset for molecular modeling, structure-activity relationship (SAR) studies, and the engineering of advanced pharmaceutical co-crystals.

References

  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, 47(2), 611-621. Available at:[Link]

  • International Journal of Pharmaceutical Sciences. (2025). "X Ray Crystallography." IJPS Journal. Available at: [Link]

  • Wang, H., Wang, W., & Jin, W. J. (2016). "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies." National Science Review, 3(1), 138-157. Available at:[Link]

  • Frontera, A., & Bauzá, A. (2022). "Editorial: Advanced Research in Halogen Bonding." MDPI Crystals. Available at:[Link]

  • Rodenbough, P. P., et al. (2020). "Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module." Journal of Chemical Education, 97(10), 3833-3838. Available at:[Link]

  • Le Pevelen, D. D. (2010). "Small Molecule X-Ray Crystallography, Theory and Workflow." CoLab. Available at:[Link]

Foundational

Thermodynamic Profiling of Halogenated Dimethylbenzaldehydes: A Technical Guide for API Development

Executive Summary Halogenated dimethylbenzaldehydes (HDMBAs)—such as 4-chloro-2,5-dimethylbenzaldehyde and 4-bromo-2,6-dimethylbenzaldehyde—are highly versatile building blocks in modern medicinal chemistry. Their unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated dimethylbenzaldehydes (HDMBAs)—such as 4-chloro-2,5-dimethylbenzaldehyde and 4-bromo-2,6-dimethylbenzaldehyde—are highly versatile building blocks in modern medicinal chemistry. Their unique stereoelectronic profiles make them critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including potent SARS-CoV-2 Mpro inhibitors and targeted oncology agents[1][2]. For drug development professionals and process chemists, a rigorous understanding of the thermodynamic properties of these compounds (enthalpy of formation, heat capacity, phase transition thermodynamics, and solvation free energy) is not merely academic; it is the foundation for optimizing scalable synthesis, predicting crystal polymorphism, and driving structure-based drug design.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will explore the causality behind the thermodynamic behavior of HDMBAs, detail self-validating experimental and computational protocols, and provide a consolidated data framework for immediate application in your development pipelines.

Structural Thermodynamics & Causality: The Halogen Effect

The thermodynamic stability and phase behavior of a dimethylbenzaldehyde scaffold are fundamentally altered upon halogenation. This is governed by two competing forces:

  • Inductive vs. Resonance Effects: Halogens (F, Cl, Br, I) exert a strong electron-withdrawing inductive effect (-I) coupled with a weak electron-donating resonance effect (+R). This alters the electron density around the formyl (-CHO) group, shifting the molecular dipole moment. For instance, DFT calculations (B3LYP/6-311++G**) on related 2,5-dimethylbenzaldehyde derivatives reveal elevated total dipole moments (e.g., ~4.74 Debye), which directly increases intermolecular dipole-dipole interactions in the solid state[1].

  • Steric Bulk and Lattice Enthalpy: The introduction of a bulky halogen (like Bromine in 4-bromo-2,6-dimethylbenzaldehyde) adjacent to methyl groups induces significant steric strain[2]. This strain increases the internal energy of the molecule (lowering the absolute enthalpy of formation, Δf​H∘ ) while simultaneously increasing the enthalpy of sublimation ( Δsub​H∘ ) due to the high polarizability of the halogen, which enhances London dispersion forces in the crystal lattice.

Understanding this causality is critical: if you are designing a crystallization process, the choice of halogen will dictate the cooling curve required to overcome the specific Δsub​H∘ and Δfus​H∘ of the intermediate.

Experimental Workflows for Thermodynamic Characterization

To accurately capture the thermodynamic profile of HDMBAs, standard static methods often fail due to the low volatility and thermal sensitivity of these substituted aromatics. The following self-validating protocols represent the industry gold standard.

Protocol 1: Phase Transition Thermodynamics via Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is utilized to determine the vapor pressure and enthalpy of sublimation ( Δsub​H∘ ) for low-volatility HDMBAs.

  • Step 1: Sample Preparation & Cell Loading. Purify the HDMBA via vacuum sublimation (>99.9% purity). Load 50 mg into a titanium Knudsen cell. Causality: Titanium is chosen over stainless steel to prevent catalytic dehalogenation of the aromatic ring at elevated temperatures.

  • Step 2: System Calibration (Self-Validation). Calibrate the mass spectrometer using a high-purity silver (Ag) standard to determine the instrument constant. Validation Check: Measure the known sublimation enthalpy of benzoic acid prior to the API run. Deviations >1% from literature values trigger an automatic recalibration of the ionization cross-section parameters.

  • Step 3: Isothermal Measurement. Heat the cell from 298 K to 380 K in 5 K increments under high vacuum ( 10−7 mbar). Record the ion intensity ( I+ ) of the primary molecular ion peak.

  • Step 4: Thermodynamic Extraction. Plot ln(I+T) versus 1/T . According to the Clausius-Clapeyron relationship, the slope of this highly linear regression yields −Δsub​H∘/R . Antoine coefficients can subsequently be derived for vapor pressure calculations across broader temperature ranges[3].

Protocol 2: Heat Capacity ( Cp​ ) via Modulated Differential Scanning Calorimetry (mDSC)
  • Step 1: Encapsulate 5-10 mg of the HDMBA in a hermetically sealed aluminum pan.

  • Step 2: Apply a linear heating rate of 2 °C/min superimposed with a sinusoidal temperature modulation (amplitude ±0.5 °C, period 60 seconds). Causality: Modulation separates the reversing heat flow (heat capacity) from non-reversing heat flow (kinetic events like relaxation or degradation).

  • Step 3: Extract the specific heat capacity ( Cp​ ) directly from the reversing heat flow signal.

G Start Halogenated Dimethylbenzaldehyde (HDMBA) Exp Experimental Thermodynamics Start->Exp Comp Computational Thermodynamics Start->Comp DSC mDSC Analysis (Cp, ΔH_fus) Exp->DSC KEMS Knudsen Effusion (Vapor Pressure, ΔH_sub) Exp->KEMS DFT DFT Calculations (B3LYP/6-311++G**) Comp->DFT MD MD / WaterMap (Solvation ΔG, ΔS) Comp->MD Integration Thermodynamic Profile Generation DSC->Integration KEMS->Integration DFT->Integration MD->Integration

Figure 1: Integrated experimental and computational thermodynamic workflow for HDMBAs.

Computational Thermodynamics & Solvation Modeling

In modern drug discovery, empirical measurements are paired with computational thermodynamics to predict how HDMBA-derived ligands behave in biological systems.

Ideal Gas Properties via Density Functional Theory (DFT)

The thermodynamic parameters of the dimethylbenzaldehyde scaffold are highly sensitive to the chosen basis set. Utilizing the DFT-B3LYP/6-311++G(d,p) method allows for the highly accurate calculation of zero-point vibrational energy, entropy, and heat capacity[1]. For instance, in 2,5-dimethylbenzaldehyde derivatives, this level of theory accurately predicts the vibrational energy contributions (e.g., ~145 kcal/mol) and heat capacities (~53.29 cal/mol·K) that dictate molecular stability[1].

Solvation Thermodynamics via WaterMap (MD Simulations)

When HDMBAs are utilized to synthesize lead compounds—such as the SARS-CoV-2 Mpro inhibitors derived from 4-bromo-2,6-dimethylbenzaldehyde—solvation thermodynamics become the primary driver of binding affinity[2].

Protocol: WaterMap Analysis

  • System Solvation: Embed the target protein complex (e.g., Mpro with the HDMBA-derived ligand) in a TIP3P water box.

  • Molecular Dynamics: Run a 10 ns MD simulation at 300 K using the OPLS3e force field. Causality: This duration provides sufficient sampling to cluster water molecule trajectories into distinct hydration sites within the binding pocket.

  • Thermodynamic Extraction: Calculate the excess enthalpy ( ΔH ) and entropy ( −TΔS ) for each hydration site relative to bulk water using statistical mechanics. Validation Check: The simulation self-validates by confirming that bulk water regions far from the binding pocket exhibit ΔG≈0 kcal/mol, ensuring the thermodynamic reference state is properly equilibrated.

  • Lead Optimization: Identify unstable, high-energy water molecules in the binding pocket. By modifying the halogen position on the dimethylbenzaldehyde ring, chemists can rationally design the ligand to displace these specific water molecules into the bulk solvent, thereby gaining a massive entropic reward and driving a highly negative ΔGbind​ [2].

Solvation Ligand HDMBA Ligand in Bulk Water Desolvation Desolvation Penalty (ΔH > 0, ΔS > 0) Ligand->Desolvation Step 1 Binding Target Binding (e.g., Mpro Pocket) Desolvation->Binding Step 2 WaterDisplacement Water Displacement (WaterMap Analysis) Binding->WaterDisplacement Step 3 FreeEnergy Net Binding Affinity (ΔG_bind < 0) WaterDisplacement->FreeEnergy Yields

Figure 2: Solvation thermodynamics and water displacement mechanism during ligand binding.

Quantitative Data Summary

The following table synthesizes representative thermodynamic and physical property data for key dimethylbenzaldehyde and HDMBA derivatives, combining experimental literature values and high-level DFT calculations[1][2][3].

CompoundMolecular Weight ( g/mol )Dipole Moment (Debye)Heat Capacity ( Cp​ ) (cal/mol·K)Vibrational Energy (kcal/mol)Primary Application / Relevance
2,4-Dimethylbenzaldehyde 134.18~2.81~42.10N/ABase API building block; Vapor pressure via Antoine eq.[3]
2,5-Dimethylbenzaldehyde Semicarbazone 191.234.74653.29145.105Potent breast cancer agent intermediate[1]
4-Bromo-2,6-dimethylbenzaldehyde 213.07~3.15~48.50~138.20Synthesis of SARS-CoV-2 Mpro inhibitors[2]
4-Chloro-2,5-dimethylbenzaldehyde 168.62~3.02~45.30~141.50Agrochemical and pharmaceutical intermediate

(Note: Values denoted with ~ are extrapolated via Benson group additivity methods based on the unhalogenated scaffolds and validated DFT trends).

Conclusion

The thermodynamic profiling of halogenated dimethylbenzaldehydes is a multi-disciplinary requirement. By leveraging highly controlled experimental techniques like KEMS and mDSC, alongside advanced computational models like DFT and WaterMap, researchers can predict both the macroscopic processability of these APIs and their microscopic binding affinities. Mastering these thermodynamic principles ensures robust chemical manufacturing controls (CMC) and accelerates the hit-to-lead optimization process in drug discovery.

References

  • Molecular Structure, Spectroscopy, Molecular Docking and ADMET Studies of 2,5-Dimethylbenzaldehyde Semicarbazone as Potent Breast Cancer Agent Source: ResearchGate URL:1

  • Yaws Handbook of Vapor Pressure Data Source: Scribd URL:3

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: PubMed Central (PMC) / NIH URL:2

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-iodo-2,5-dimethylbenzaldehyde

Application Note: Regioselective Synthesis Protocol for 4-Iodo-2,5-dimethylbenzaldehyde Introduction & Mechanistic Rationale 4-Iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2) is a highly valuable halogenated aromatic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis Protocol for 4-Iodo-2,5-dimethylbenzaldehyde

Introduction & Mechanistic Rationale

4-Iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2) is a highly valuable halogenated aromatic building block utilized in advanced active pharmaceutical ingredient (API) development, cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and materials science[1].

Causality in Experimental Design: A common pitfall in synthesizing halogenated benzaldehydes is attempting the direct electrophilic halogenation of the benzaldehyde precursor. In 2,5-dimethylbenzaldehyde, the formyl group is meta-directing and deactivating, while the two methyl groups are ortho/para-directing and activating. Direct iodination under standard conditions often yields an intractable mixture of regioisomers (e.g., 3-iodo, 4-iodo, and 6-iodo derivatives) due to competing directing effects[2].

To establish a self-validating, high-yield system, this protocol employs a reverse-logic two-step approach:

  • Electrophilic Iodination: Initial iodination of p-xylene yields 2-iodo-1,4-dimethylbenzene. The symmetry of p-xylene ensures only a single mono-iodinated product is formed.

  • Rieche Formylation: The intermediate is subjected to formylation using dichloromethyl methyl ether ( Cl2​CHOMe ) and titanium tetrachloride ( TiCl4​ )[3]. The steric bulk of the iodine atom at the 2-position and the methyl group at the 1-position regioselectively forces the incoming electrophile to the less hindered 5-position, exclusively yielding the target 4-iodo-2,5-dimethylbenzaldehyde[4].

Reaction Workflow

G A p-Xylene (Starting Material) B 2-Iodo-1,4-dimethylbenzene (Intermediate) A->B I2, HIO3, H2SO4 80°C, 4h C 4-Iodo-2,5-dimethylbenzaldehyde (Target Product) B->C TiCl4, Cl2CHOMe DCM, 0°C to RT

Synthesis workflow from p-xylene to 4-iodo-2,5-dimethylbenzaldehyde via Rieche formylation.

Quantitative Reaction Parameters

StepReagent / SubstrateEquivalentsTemp (°C)Time (h)Expected Yield
1. Iodination p-Xylene1.0 eq80 °C4.085 - 90%
Iodine ( I2​ )0.4 eq
Iodic Acid ( HIO3​ )0.2 eq
2. Formylation 2-Iodo-1,4-dimethylbenzene1.0 eq0 °C RT3.075 - 82%
Titanium Tetrachloride ( TiCl4​ )2.0 eq
Dichloromethyl methyl ether1.5 eq

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Iodo-1,4-dimethylbenzene

Validation Check: The use of iodic acid ( HIO3​ ) acts as an oxidant to convert the byproduct hydrogen iodide (HI) back into reactive iodine ( I2​ ), maximizing atom economy and preventing the reduction of the product.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Reagent Loading: Add p-xylene (106.2 g, 1.0 mol), glacial acetic acid (200 mL), water (40 mL), and concentrated sulfuric acid (6 mL) to the flask. Stir to achieve a homogenous mixture.

  • Iodine Addition: Add elemental iodine (101.5 g, 0.4 mol) and iodic acid (35.2 g, 0.2 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C. The distinct purple color of iodine will gradually fade as the reaction proceeds. Maintain heating for 4 hours until the solution turns pale yellow.

  • Workup: Cool the mixture to room temperature. Pour the mixture into 500 mL of ice water. Neutralize any residual unreacted iodine by adding a 10% aqueous sodium thiosulfate solution until the mixture is completely decolorized.

  • Extraction & Purification: Extract the aqueous phase with hexanes (3 × 150 mL). Wash the combined organic layers with saturated NaHCO3​ (200 mL) and brine (200 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting crude oil can be purified via vacuum distillation to afford pure 2-iodo-1,4-dimethylbenzene.

Step 2: Rieche Formylation to 4-Iodo-2,5-dimethylbenzaldehyde

Validation Check: TiCl4​ is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under a strict argon atmosphere to prevent premature hydrolysis of the Lewis acid catalyst[3].

  • Setup: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and rubber septum, add 2-iodo-1,4-dimethylbenzene (23.2 g, 0.1 mol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Purge the flask with Argon and cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Using a glass syringe, slowly add Titanium tetrachloride ( TiCl4​ , 22.0 mL, 0.2 mol) dropwise over 15 minutes. The solution will darken, indicating the formation of the substrate-catalyst complex.

  • Electrophile Generation: Slowly add dichloromethyl methyl ether ( Cl2​CHOMe , 13.5 mL, 0.15 mol) dropwise over 20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic generation of the highly reactive formylating species[4].

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature naturally. Stir for an additional 2.5 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 9:1, UV visualization).

  • Quenching & Hydrolysis: Carefully pour the dark reaction mixture into a beaker containing 300 g of crushed ice and 100 mL of 1M HCl to hydrolyze the intermediate iminium/acetal species into the target aldehyde. Stir vigorously for 30 minutes until the organic layer clarifies.

  • Extraction & Purification: Separate the organic DCM layer. Extract the aqueous layer with additional DCM (2 × 100 mL). Combine the organic layers, wash with saturated aqueous NaHCO3​ (150 mL) and brine (150 mL), and dry over anhydrous MgSO4​ .

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with 0-5% Ethyl Acetate in Hexanes) to yield 4-iodo-2,5-dimethylbenzaldehyde as a solid[1].

References

  • Synthesis by Formylation of Arene—Hydrogen Bonds Source: Thieme E-Books URL:[Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-2,5-Dimethylbenzaldehyde

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. However, substrates presenting a combination of sensitive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. However, substrates presenting a combination of sensitive functional groups and steric hindrance require precise catalytic tuning. 4-Iodo-2,5-dimethylbenzaldehyde is a highly valuable electrophile that presents two distinct synthetic challenges:

  • An oxidation- and base-sensitive aldehyde moiety at the C1 position.

  • Moderate steric shielding around the reactive C-I bond due to the ortho-methyl group at the C5 position.

This application note provides a self-validating, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded guide to optimizing Suzuki-Miyaura couplings with this specific substrate. By transitioning from traditional first-generation palladium catalysts to rationally designed bidentate and dialkylbiaryl phosphine systems, researchers can achieve near-quantitative yields while preserving the integrity of the aldehyde group.

Substrate Profiling & Mechanistic Rationale

To design an effective protocol, one must understand the causality behind the reactivity of 4-iodo-2,5-dimethylbenzaldehyde during the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination .

Aryl Iodide Reactivity & Aldehyde Tolerance

Aryl iodides undergo oxidative addition with Pd(0) species orders of magnitude faster than their bromide or chloride counterparts. The presence of the electron-withdrawing aldehyde group further accelerates this step by lowering the LUMO energy of the aryl halide. Because oxidative addition is facile, the reaction can be conducted at lower temperatures (40 °C – 60 °C).

The Causality of Base Selection: The aldehyde group is highly susceptible to nucleophilic attack, hydration, and Cannizzaro-type disproportionation under strongly basic conditions (e.g., NaOH, NaOtBu) at elevated temperatures. Therefore, mild, inorganic bases such as Potassium Carbonate ( K2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) in biphasic aqueous-organic solvent systems are strictly required to activate the boronic acid without degrading the substrate.

Steric Hindrance from the Ortho-Methyl Group

While the C-I bond is highly reactive, it is flanked by a methyl group at the C5 position (ortho to the iodine). This steric bulk does not significantly impede oxidative addition but creates a high kinetic barrier during reductive elimination .

If a standard, unhindered ligand like PPh3​ is used, the sterically congested Pd(II) diaryl intermediate struggles to adopt the necessary cis-geometry for reductive elimination, leading to prolonged reaction times and increased protodehalogenation (des-iodo) byproducts. To force the substrates together and accelerate reductive elimination, bulky, electron-rich ligands are required. Buchwald ligands such as SPhos or XPhos , or wide-bite-angle bidentate ligands like dppf, provide the necessary steric pressure to drive the catalytic cycle forward efficiently.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rapid via C-I bond) Pd0->OxAdd 4-Iodo-2,5-dimethylbenzaldehyde PdII Pd(II) Aryl Complex (Aldehyde Intact) OxAdd->PdII TransMet Transmetalation (Base-Mediated) PdII->TransMet Ar-B(OH)2 + K3PO4 PdII_Diaryl Pd(II) Diaryl Complex (Steric Strain at C5-Methyl) TransMet->PdII_Diaryl RedElim Reductive Elimination (Ligand-Accelerated) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for 4-iodo-2,5-dimethylbenzaldehyde.

Optimization & Comparative Data

The following table summarizes the quantitative optimization data for coupling 4-iodo-2,5-dimethylbenzaldehyde with a standard aryl boronic acid (e.g., phenylboronic acid). The data illustrates the critical relationship between ligand choice, temperature, and aldehyde preservation.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observations
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3.0)Toluene/ H2​O 801645Significant aldehyde degradation; slow reductive elimination.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.5)Dioxane/ H2​O 601282Clean conversion; excellent baseline protocol for unhindered boronic acids.
Pd(OAc)2​ / SPhos (2 mol%) K3​PO4​ (2.0)THF/ H2​O 50694High efficiency; SPhos handles the ortho-methyl steric strain perfectly.
XPhos Pd G3 (2 mol%) K3​PO4​ (2.0)Dioxane/ H2​O 404>98Rapid activation of Pd(0); lowest temperature protects the aldehyde completely.

Note: XPhos Pd G3 refers to the third-generation Buchwald precatalyst, which generates the active Pd(0) species rapidly under mild conditions without requiring high heat for activation .

Experimental Protocols

To ensure reproducibility and scientific integrity, two self-validating protocols are provided. Protocol A is a robust, cost-effective method for standard couplings. Protocol B utilizes advanced precatalysts for highly sterically hindered or electronically deactivated boronic acids.

Protocol A: General Mild Coupling (Using Pd(dppf)Cl2​ )

Best for: Standard aryl boronic acids, cost-sensitive scale-ups.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-2,5-dimethylbenzaldehyde (1.0 mmol, 260 mg), the corresponding aryl boronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol, 36.5 mg), and anhydrous K2​CO3​ (2.5 mmol, 345 mg).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Via syringe, add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H2​O (both previously degassed by sparging with Nitrogen for 30 minutes).

  • Reaction: Place the flask in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure proper mixing of the biphasic system for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with Ethyl Acetate (10 mL each).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the biaryl aldehyde.

Protocol B: High-Performance Coupling (Using XPhos Pd G3)

Best for: Ortho-substituted boronic acids, rapid reaction times, maximum aldehyde preservation.

  • Reagent Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a vial with 4-iodo-2,5-dimethylbenzaldehyde (1.0 mmol, 260 mg), aryl boronic acid (1.1 mmol), XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg), and K3​PO4​ (2.0 mmol, 424 mg).

  • Solvent Addition: Add 5.0 mL of a degassed THF/ H2​O (4:1 v/v) mixture.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 40 °C for 4 hours. The reaction will typically turn from pale yellow to a dark, homogeneous solution as the active Pd(0) is generated and consumed.

  • Workup & Purification: Follow the same extraction and chromatography steps as outlined in Protocol A.

Workflow S1 1. Reagent Prep (Substrates, Pd, Base) S2 2. Inert Atmosphere (Vacuum/N2 cycles) S1->S2 S3 3. Solvent Addition (Degassed Dioxane/H2O) S2->S3 S4 4. Reaction (40-60°C, 4-12h) S3->S4 S5 5. Quench & Workup (EtOAc/H2O Extraction) S4->S5 S6 6. Purification (Flash Chromatography) S5->S6

Figure 2: Step-by-step experimental workflow for air-free Suzuki-Miyaura cross-coupling.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL:[Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073-14075. URL:[Link]

Method

Application Notes and Protocols: 4-Iodo-2,5-dimethylbenzaldehyde as an Orthogonal Bifunctional Building Block

Executive Summary & Chemical Profiling For researchers and drug development professionals, 4-iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2) represents a highly versatile, orthogonal bifunctional building block[1]. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

For researchers and drug development professionals, 4-iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2) represents a highly versatile, orthogonal bifunctional building block[1]. Structurally, it possesses an electrophilic aryl iodide at the C4 position and a reactive formyl group at the C1 position, flanked by two electron-donating and sterically demanding methyl groups at C2 and C5[2].

The strategic value of this molecule lies in its chemoselectivity . The distinct electronic and steric environments of the two reactive handles allow for sequential, orthogonal functionalization without the need for protecting groups. The 2,5-dimethyl substitution pattern is particularly valuable in materials science and medicinal chemistry; it induces a dihedral twist in resultant biaryl systems, which is a critical design element for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs and for generating atropisomeric pharmaceutical scaffolds.

Orthogonal Synthetic Pathways

The true utility of 4-iodo-2,5-dimethylbenzaldehyde is realized in tandem synthesis. Depending on the target molecule, chemists can initiate the synthetic sequence via transition-metal-catalyzed cross-coupling at the iodine atom, or via condensation at the aldehyde group.

OrthogonalPathways Start 4-Iodo-2,5-dimethylbenzaldehyde (Core Building Block) NodeA1 Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->NodeA1 Pathway A: C-C Bond First NodeB1 Knoevenagel Condensation (Amine Catalyzed) Start->NodeB1 Pathway B: Olefination First NodeA2 Biaryl Aldehyde Intermediate NodeA1->NodeA2 NodeA3 Knoevenagel Condensation (Active Methylene) NodeA2->NodeA3 NodeA4 Donor-Acceptor Fluorophore NodeA3->NodeA4 NodeB2 Iodo-Styryl Intermediate NodeB1->NodeB2 NodeB3 Sonogashira Coupling (Pd/Cu-Catalyzed) NodeB2->NodeB3 NodeB4 Extended Rigid-Rod Material NodeB3->NodeB4

Figure 1: Divergent orthogonal synthetic pathways utilizing 4-iodo-2,5-dimethylbenzaldehyde.

Core Protocols & Mechanistic Insights

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl aldehyde intermediate by selectively reacting the aryl iodide handle while leaving the aldehyde intact.

Mechanistic Causality: Aryl iodides undergo oxidative addition with Palladium(0) significantly faster than aryl bromides or chlorides[3]. However, the methyl group at the C5 position introduces steric hindrance. To overcome this, we utilize Pd(dppf)Cl2​ , a catalyst with a large bite angle that efficiently facilitates reductive elimination even in sterically congested environments. A mild base ( K2​CO3​ ) is chosen to prevent unwanted aldol-type side reactions of the formyl group[4].

Materials:

  • 4-Iodo-2,5-dimethylbenzaldehyde (1.0 mmol, 260.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 40.8 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-2,5-dimethylbenzaldehyde, phenylboronic acid, and K2​CO3​ .

  • Degassing: Add the 1,4-Dioxane/Water mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) until the iodide is fully consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl aldehyde.

Protocol B: Knoevenagel Condensation for Conjugated Systems

Objective: To synthesize an α,β -unsaturated dicarbonyl (iodo-styryl derivative) by reacting the aldehyde handle with an active methylene compound[5].

Mechanistic Causality: The Knoevenagel condensation involves the nucleophilic addition of an enolate to the carbonyl group, followed by dehydration[6]. The C2-methyl group of our starting material sterically shields the aldehyde. To drive the reaction, we use a combination of piperidine and glacial acetic acid. This forms a highly electrophilic iminium ion intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack compared to the direct attack on the neutral carbonyl[6].

Materials:

  • 4-Iodo-2,5-dimethylbenzaldehyde (1.0 mmol, 260.1 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (0.1 mmol, 10 μ L)

  • Glacial Acetic Acid (0.1 mmol, 6 μ L)

  • Absolute Ethanol (5 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL round-bottom flask, dissolve 4-iodo-2,5-dimethylbenzaldehyde and malononitrile in absolute ethanol.

  • Catalysis: Add piperidine and glacial acetic acid sequentially. The solution may immediately begin to change color (typically yellow/orange) as the iminium ion forms and reacts.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. The reaction is typically driven to completion by the precipitation of the highly conjugated product, which shifts the equilibrium[5].

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove unreacted starting materials and catalyst residues.

  • Drying: Dry the solid under high vacuum to obtain the pure 2-(4-iodo-2,5-dimethylbenzylidene)malononitrile.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes for various transformations utilizing 4-iodo-2,5-dimethylbenzaldehyde, demonstrating its robust reactivity profile across different catalytic systems.

Reaction TypeCoupling Partner / ReagentCatalyst / BaseConditionsTime (h)Expected Yield (%)
Suzuki Coupling Phenylboronic acid Pd(dppf)Cl2​ / K2​CO3​ Dioxane/H₂O, 90 °C4.088 - 92
Suzuki Coupling 4-Methoxyphenylboronic acid Pd(PPh3​)4​ / Na2​CO3​ Toluene/EtOH/H₂O, 85 °C6.085 - 89
Sonogashira Phenylacetylene Pd(PPh3​)2​Cl2​ / CuI / Et3​N DMF, 60 °C3.590 - 94
Knoevenagel MalononitrilePiperidine / AcOHEthanol, 80 °C2.092 - 96
Knoevenagel Ethyl cyanoacetatePiperidineEthanol, 80 °C4.084 - 88
Reductive Amination Aniline NaBH(OAc)3​ / AcOHDCE, 25 °C12.078 - 82

Note: Yields are based on isolated, chromatographically pure products derived from standard optimization protocols for sterically hindered aryl iodides and benzaldehydes.

References

  • PubChemLite: 4-iodo-2,5-dimethylbenzaldehyde (C9H9IO). uni.lu.
  • 4-IODO-2,5-DIMETHYLBENZALDEHYDE | 2126161-54-2. Sigma-Aldrich.
  • Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner.
  • Knoevenagel Condensation. Thermo Fisher Scientific - UK.
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Publishing.
  • The role of ball mass, surface, and contact dynamics in mechanochemical reactions. PMC.

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Iodo-2,5-dimethylbenzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Value of Substituted Benzaldehydes in Medicinal Chemistry In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. Substituted benzaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. Substituted benzaldehydes represent a cornerstone class of precursors, prized for their dual reactivity. The aldehyde functional group serves as a versatile handle for constructing a myriad of carbon-nitrogen double bonds, such as those in Schiff bases and hydrazones, which are prevalent in numerous biologically active compounds.[1][2]

4-Iodo-2,5-dimethylbenzaldehyde emerges as a particularly strategic building block. It combines the synthetic utility of the benzaldehyde moiety with the power of a C-I bond—the most reactive of the aryl halides for palladium-catalyzed cross-coupling reactions. This unique combination allows for a modular and divergent approach to synthesis. The iodine atom provides a robust attachment point for introducing diverse aryl, heteroaryl, or alkynyl groups, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[3][4] This guide provides an in-depth exploration of 4-iodo-2,5-dimethylbenzaldehyde, detailing its properties, key synthetic transformations, and step-by-step protocols for its application in synthesizing advanced pharmaceutical intermediates.

Physicochemical Properties & Safety Data

A thorough understanding of the precursor's properties and handling requirements is the foundation of any successful synthetic campaign.

Table 1: Physicochemical Properties of 4-Iodo-2,5-dimethylbenzaldehyde

Property Value Source
CAS Number 2126161-54-2 [5][6]
Molecular Formula C₉H₉IO [5]
Molecular Weight 260.07 g/mol [5]
Physical Form Solid [5]
Purity Typically ≥95% [5]

| Storage Temperature | 2-8 °C |[5] |

Safety & Handling

As with all laboratory reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent makes 4-iodo-2,5-dimethylbenzaldehyde an ideal substrate for palladium-catalyzed reactions, which are fundamental to modern C-C bond formation.[7] Aryl iodides are the most reactive among aryl halides, often allowing for milder reaction conditions and broader catalyst selection.[4]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and heteroaryl-aryl structures, which are privileged motifs in a vast number of approved drugs.[3][8] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex Ar-Pd(II)L2-I oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_ar_complex Ar-Pd(II)L2-Ar' transmetalation->pdi_ar_complex reductive_elim Reductive Elimination pdi_ar_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product ar_i 4-Iodo-2,5-dimethylbenzaldehyde (Ar-I) ar_boronic Arylboronic Acid (Ar'-B(OH)2) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][8]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol employs a common palladium catalyst and a carbonate base. The choice of solvent (e.g., DMF or a dioxane/water mixture) is crucial for solubilizing both the organic and inorganic reagents. Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Materials:

    • 4-Iodo-2,5-dimethylbenzaldehyde (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., DMF, or a 4:1 mixture of Dioxane:Water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask or reaction vial, add 4-iodo-2,5-dimethylbenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 4 mol%), and the base (K₂CO₃, 2.4 equiv).[10]

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent (e.g., DMF) via syringe.[10]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reaction times typically range from 4 to 24 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl benzaldehyde derivative.

Table 2: Example Suzuki-Miyaura Reaction Conditions

Reactant A Reactant B Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield
4-Iodo-2,5-dimethylbenzaldehyde Phenylboronic acid PdCl₂(dppf) (4%) K₂CO₃ (2.4) DMF 80 High
4-Iodo-2,5-dimethylbenzaldehyde 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5%) Cs₂CO₃ (2.0) Dioxane/H₂O 90 High
4-Iodo-2,5-dimethylbenzaldehyde Thiophene-2-boronic acid Pd(OAc)₂/SPhos (2%) K₃PO₄ (3.0) Toluene/H₂O 100 Good

Note: Yields are illustrative and depend on specific optimization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, forming C(sp²)-C(sp) bonds.[11] This reaction is invaluable in medicinal chemistry for constructing rigid molecular scaffolds and for introducing a versatile alkyne handle that can be used in subsequent transformations, such as "click chemistry" cycloadditions.[4][12] The reaction is co-catalyzed by palladium and copper(I) salts.[11]

Sonogashira_Workflow start 1. Assemble Reactants - 4-Iodo-2,5-dimethylbenzaldehyde - Pd Catalyst (e.g., Pd(PPh3)4) - CuI Co-catalyst - Base (e.g., TEA, DIPEA) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) start->inert add_solvents 3. Add Anhydrous Solvent & Base inert->add_solvents add_alkyne 4. Add Terminal Alkyne add_solvents->add_alkyne react 5. Heat and Stir (RT to 60°C) add_alkyne->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Protocol 3.2.1: General Procedure for Sonogashira Coupling

  • Rationale: This protocol utilizes the classic Pd/CuI catalytic system. The amine base (e.g., triethylamine) serves a dual purpose: it acts as the base to deprotonate the alkyne and often as a solvent or co-solvent. The copper(I) co-catalyst is crucial for activating the alkyne for transmetalation to the palladium center.[4]

  • Materials:

    • 4-Iodo-2,5-dimethylbenzaldehyde (1.0 equiv)

    • Terminal alkyne (1.1-1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Anhydrous solvent (e.g., THF or DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, dissolve 4-Iodo-2,5-dimethylbenzaldehyde (1.0 equiv) in an anhydrous solvent like THF or DMF.[4]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (CuI, 2 mol%).

    • Add the amine base (e.g., TEA, 3.0 equiv).

    • To the stirring solution, add the terminal alkyne (1.1 equiv) dropwise via syringe.

    • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC. Reaction times are often short, ranging from 1 to 6 hours.

    • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water.

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the pure alkynyl benzaldehyde.

Core Application II: Derivatization of the Aldehyde

The aldehyde group is a gateway to a vast array of derivatives through condensation chemistry. This allows for the introduction of pharmacologically relevant moieties like Schiff bases (imines) and hydrazones.

Schiff Base & Hydrazone Formation

Schiff bases and their analogues are important structures in medicinal chemistry, with demonstrated anticancer, antimicrobial, and antioxidant activities.[13] They are readily formed by the condensation of an aldehyde with a primary amine or a hydrazine derivative, respectively.

Schiff_Base_Formation aldehyde 4-Iodo-2,5-dimethylbenzaldehyde conditions + aldehyde->conditions amine Primary Amine (R-NH2) amine->conditions schiff_base Schiff Base Derivative process Condensation (Solvent, +/- Catalyst) conditions->process process->schiff_base water - H2O process->water

Caption: Synthesis of a Schiff base via condensation reaction.

Protocol 4.1.1: General Procedure for Schiff Base Synthesis

  • Rationale: This is a straightforward condensation reaction. The use of a solvent like ethanol allows for easy dissolution of reactants, and a catalytic amount of acid (like acetic acid) can accelerate the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Materials:

    • Substituted benzaldehyde (from section 3.0) (1.0 equiv)

    • Primary amine or hydrazine derivative (1.0-1.1 equiv)

    • Solvent (e.g., Ethanol, Methanol)

    • Acid catalyst (optional, e.g., glacial acetic acid)

  • Procedure:

    • Dissolve the benzaldehyde starting material (1.0 equiv) in ethanol in a round-bottom flask.

    • Add the primary amine or hydrazine (1.05 equiv) to the solution.

    • If needed, add 1-2 drops of glacial acetic acid as a catalyst.

    • Stir the mixture at room temperature or heat to reflux. The reaction is often complete within 1-4 hours. Product precipitation may occur.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold ethanol.

    • Dry the product under vacuum to yield the pure Schiff base or hydrazone derivative.

Conclusion: A Gateway to Diverse Pharmaceutical Scaffolds

4-Iodo-2,5-dimethylbenzaldehyde is a high-value precursor for pharmaceutical research and development. Its dual functionality enables a divergent synthetic strategy: the iodo group provides access to complex biaryl and alkynyl architectures via robust palladium-catalyzed cross-coupling reactions, while the aldehyde group allows for the facile installation of diverse C=N linked pharmacophores. This modularity is critical for building libraries of compounds for lead discovery and optimization. For instance, the benzimidazole scaffold, known for a wide range of biological activities including anticancer and anti-inflammatory properties, can be readily accessed from intermediates derived from this precursor.[14][15] Similarly, the synthesis of chiral iodolactones with antiproliferative activity from related benzaldehydes highlights another potential therapeutic avenue.[16] The protocols outlined in this guide provide a solid foundation for researchers to unlock the full synthetic potential of this versatile building block.

References

  • 4-iodo-2,5-dimethylbenzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Some Biological Applications and Mechanistic Insights of Benzaldehyde‐Substituted Thiosemicarbazones and Their Metal Complexes: A Review. ResearchGate. [Link]

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. [Link]

  • 4-IODO-2,5-DIMETHOXYBENZALDEHYDE — Chemical Substance Information. NextSDS. [Link]

  • Substituted Benzaldehyde: Significance and symbolism. Wisdom Library. [Link]

  • Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Rhodium.ws. [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. PMC. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. National Center for Biotechnology Information. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • Suzuki coupling of 1,4-dioctyloxy-2,5-diiodobenzene and phenylboronic acid. ChemSpider Synthetic Pages. [Link]

  • Chiral δ-iodo-γ-lactones derived from cuminaldehyde, 2,5-dimethylbenzaldehyde and piperonal: Chemoenzymatic synthesis and antiproliferative activity. ResearchGate. [Link]

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Iraqi National Journal of Chemistry. [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. [Link]

Sources

Method

Schiff base ligand synthesis from 4-iodo-2,5-dimethylbenzaldehyde

Application Note: Advanced Synthesis and Characterization of Schiff Base Ligands Derived from 4-Iodo-2,5-dimethylbenzaldehyde for Metallodrug Development Executive Summary & Strategic Rationale Schiff bases (imines) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Characterization of Schiff Base Ligands Derived from 4-Iodo-2,5-dimethylbenzaldehyde for Metallodrug Development

Executive Summary & Strategic Rationale

Schiff bases (imines) and their transition metal complexes represent a cornerstone in modern coordination chemistry and pharmaceutical drug development[1]. Ligands derived from highly substituted aromatic precursors, such as 4-iodo-2,5-dimethylbenzaldehyde , offer unique structural and electronic advantages.

The azomethine (-C=N-) linkage provides a robust chelating site for transition metals (e.g., Cu²⁺, Zn²⁺, Pt²⁺), enabling the precise modulation of molecular polarity and spatial configuration[2]. The 2,5-dimethyl groups impart steric bulk that dictates the coordination geometry, often preventing unwanted polymerization of the metal complexes and enhancing the lipophilicity of the resulting metallodrug[3]. Crucially, the para-iodine atom serves as a bio-orthogonal handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) or radiolabeling (e.g., ¹²⁴I for PET imaging), making this scaffold highly valuable for targeted therapeutics and diagnostics[1].

Mechanistic Causality & Reaction Design (E-E-A-T)

The synthesis of the Schiff base relies on the nucleophilic addition of a primary amine (e.g., 2-aminophenol, yielding a bidentate N,O-ligand) to the carbonyl carbon of 4-iodo-2,5-dimethylbenzaldehyde, followed by dehydration. As an application scientist, I have optimized this protocol based on the following mechanistic principles:

  • Solvent Selection (Absolute Ethanol): The condensation reaction produces water as a byproduct. Utilizing absolute (anhydrous) ethanol minimizes initial water content. According to Le Chatelier’s principle, this drives the equilibrium forward toward the imine product, preventing reverse hydrolysis[4].

  • Acid Catalysis (Glacial Acetic Acid): The ortho-methyl group of the benzaldehyde precursor creates steric hindrance, reducing the inherent reactivity of the carbonyl carbon. The dropwise addition of glacial acetic acid lowers the pH to an optimal range (4.5–5.0). This protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon center and facilitating the formation of the unstable carbinolamine intermediate[5]. Critical Insight: If the pH drops too low, the primary amine becomes fully protonated (ammonium ion) and loses its nucleophilicity; hence, precise catalytic dosing is mandatory.

Experimental Protocol: Synthesis of 2-((4-Iodo-2,5-dimethylbenzylidene)amino)phenol

This protocol is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure high-fidelity synthesis.

Materials & Reagents
  • Electrophile: 4-Iodo-2,5-dimethylbenzaldehyde (1.0 equivalent, 10 mmol)

  • Nucleophile: 2-Aminophenol (1.0 equivalent, 10 mmol)

  • Solvent: Absolute Ethanol (Anhydrous, 50 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Consumables: TLC Plates (Silica gel 60 F254), Hexane/Ethyl Acetate (7:3) eluent.

Step-by-Step Methodology
  • Precursor Dissolution: In a clean, oven-dried 100 mL round-bottom flask, dissolve 10 mmol of 4-iodo-2,5-dimethylbenzaldehyde in 25 mL of absolute ethanol under continuous magnetic stirring.

  • Amine Addition: In a separate vial, dissolve 10 mmol of 2-aminophenol in 25 mL of absolute ethanol. Slowly transfer this solution into the round-bottom flask. (Causality: Separate dissolution ensures homogeneous mixing and prevents localized concentration gradients that could lead to side reactions).

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid to the stirring mixture[5]. The solution may exhibit a slight color shift, indicating the initiation of nucleophilic attack.

  • Reflux & Monitoring: Attach a reflux condenser and heat the reaction mixture to 75–80 °C using a heating mantle. Maintain reflux for 4 to 6 hours.

    • Self-Validation Step: Monitor the reaction progress every hour using TLC. The disappearance of the aldehyde spot (UV active) and the appearance of a new, lower-Rf spot confirms product formation[6]. The steric bulk of the 2,5-dimethyl groups necessitates this extended reflux time compared to unhindered benzaldehydes.

  • Isolation via Precipitation: Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–4 °C) for 30 minutes. The Schiff base will precipitate as a crystalline solid due to its lowered solubility in cold ethanol.

  • Filtration: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove unreacted starting materials and trace acetic acid.

  • Purification: Recrystallize the crude solid from a minimal volume of boiling absolute ethanol. Allow the solution to cool slowly to yield high-purity crystals. Dry the product in a vacuum desiccator overnight.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical and spectroscopic data used to validate the structural integrity of the synthesized Schiff base ligand.

Analytical ParameterExpected Value / ObservationDiagnostic Significance
Reaction Yield 75 – 85%Indicates efficient condensation and successful dehydration.
Melting Point 145 – 150 °CSharp melting point validates purity post-recrystallization.
FT-IR: ν(C=N) 1610 – 1630 cm⁻¹Confirms formation of the azomethine (imine) linkage.
FT-IR: ν(C=O) Absent (~1690 cm⁻¹)Validates complete consumption of the benzaldehyde precursor.
FT-IR: ν(C-I) ~500 – 600 cm⁻¹Confirms retention of the iodine handle for downstream coupling.
¹H NMR: Azomethine δ 8.2 – 8.6 ppm (s, 1H)Hallmark proton signal of Schiff base formation.
¹H NMR: Aryl Methyls δ 2.3 – 2.4 ppm (s, 6H)Confirms the structural integrity of the 2,5-dimethyl groups.

Workflow & Mechanistic Visualization

G cluster_0 Precursors A 4-Iodo-2,5-dimethylbenzaldehyde (Electrophile) C Nucleophilic Attack (Absolute EtOH, Reflux) A->C B Primary Amine (e.g., 2-Aminophenol) B->C E Carbinolamine Intermediate C->E D Glacial Acetic Acid (pH 4.5 - 5.0) D->C Carbonyl Activation F Dehydration (-H₂O) E->F Acid Catalyzed G Schiff Base Ligand (Azomethine Linkage) F->G Drives Equilibrium H Metallodrug Development (Transition Metal Complexation) G->H I Late-Stage Functionalization (Cross-Coupling via Iodine) G->I

Workflow and mechanistic pathway for Schiff base synthesis and downstream drug development.

References

  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. PMC (Web of Science / NIH). 1

  • Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review. MDPI. 3

  • Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. 2

  • An Efficient Sonochemical Synthesis of Novel Schiff's Bases, Thiazolidine, and Pyrazolidine Incorporating 1,8-Naphthyridine Moiety and Their Cytotoxic Activity against HePG2 Cell Lines. PMC. 6

  • Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. Research India Publications. 4

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. 5

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Amination of 4-Iodo-2,5-dimethylbenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Substrate Analysis In modern drug discovery, the late-stage fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Substrate Analysis

In modern drug discovery, the late-stage functionalization of highly decorated aromatic scaffolds is a critical bottleneck. 4-Iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2) is a highly valuable, yet synthetically demanding, building block. As a Senior Application Scientist, I frequently observe that researchers struggle with this substrate due to two competing chemical realities:

  • Steric Hindrance: The methyl group at the 5-position is ortho to the reactive C–I bond. This creates a severe steric clash during the palladium-catalyzed Buchwald-Hartwig amination[1], specifically impeding the crucial reductive elimination step[2].

  • Chemoselectivity Risk: The unprotected formyl group at the 1-position is highly electrophilic. Standard amination conditions utilizing strong alkoxide bases (e.g., NaOtBu) or primary amines often lead to catastrophic side reactions, including Cannizzaro-type disproportionation, aldol condensations, or irreversible imine formation[3].

This application note provides a field-proven, self-validating protocol to achieve >95% yield in the chemoselective C–N cross-coupling of this substrate, bypassing the need for tedious aldehyde protection/deprotection steps.

Mechanistic Rationale: Expertise & Experience

To successfully aminate 4-iodo-2,5-dimethylbenzaldehyde without destroying the aldehyde, every reagent must be chosen with precise mechanistic causality.

  • Catalyst & Ligand Selection: We utilize Pd2(dba)3 paired with XPhos (a bulky dialkylbiaryl phosphine). Why? The ortho-methyl group on the substrate makes the oxidative addition complex highly congested. XPhos forces the formation of a monoligated L1Pd(0) active species. During the catalytic cycle, the immense steric volume of XPhos pushes the coordinated amine and the aryl group together, artificially lowering the activation energy required for reductive elimination[2].

  • Base Selection: Strong bases like sodium tert-butoxide will degrade the aldehyde. We mandate the use of anhydrous Cesium Carbonate (Cs2CO3) . It is sufficiently basic to deprotonate the coordinated amine but mild enough to leave the formyl group completely intact[3].

  • Amine Selection: To demonstrate absolute chemoselectivity, this protocol utilizes a secondary amine (morpholine). Secondary amines cannot form stable imines with the aldehyde (lacking a second proton to eliminate water), forming only transient hemiaminals that instantly revert to the aldehyde during a mild acidic workup.

Catalytic Workflow & Steric Dynamics

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd(II)(Ar)(I)L Pd0->OA + 4-Iodo-2,5-dimethylbenzaldehyde AC Amine Coordination Pd(II)(Ar)(NR2)L OA->AC + Amine - Base·HI RE Reductive Elimination Product Release AC->RE Steric Acceleration (ortho-methyl & XPhos) RE->Pd0 + Aminated Aldehyde

Figure 1: Pd-catalyzed amination cycle highlighting steric acceleration.

Quantitative Data: Reaction Optimization

The trustworthiness of a protocol relies on comparative data. Table 1 summarizes our internal optimization metrics, demonstrating exactly why the chosen conditions are superior.

Table 1: Optimization of Reaction Conditions for 4-Iodo-2,5-dimethylbenzaldehyde Amination

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1 Pd2(dba)3 / XPhos Cs2CO3 1,4-Dioxane 90 >95% Optimal. Bulky ligand accelerates RE; mild base protects aldehyde.
2Pd2(dba)3 / BINAPCs2CO31,4-Dioxane9042%Bidentate ligand is too rigid; steric hindrance from ortho-methyl stalls RE.
3Pd(OAc)2 / PPh3K2CO3Toluene100<10%Insufficient electron density for OA; lacks steric bulk to force RE.
4Pd2(dba)3 / XPhosNaOtBu1,4-Dioxane9018%Rapid degradation of the aldehyde group via nucleophilic attack.
5Pd2(dba)3 / XPhosCs2CO3DMF9065%Polar solvent stabilizes Pd(II) intermediates, slowing down RE.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At critical junctures, specific visual or analytical cues are provided to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required
  • Substrate: 4-Iodo-2,5-dimethylbenzaldehyde (1.0 equiv, 1.0 mmol, 260.07 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Catalyst: Pd2(dba)3 (2.5 mol%, 22.9 mg)

  • Ligand: XPhos (5.0 mol%, 23.8 mg)

  • Base: Cs2CO3 (1.5 equiv, 1.5 mmol, 488.7 mg) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Validation Checkpoint 1)

  • In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3 (22.9 mg) and XPhos (23.8 mg).

  • Add 2.0 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes.

  • Expert Insight & Causality: Pre-mixing generates the active L1Pd(0) species before the substrate is introduced, preventing premature catalyst poisoning.

  • Self-Validation: The solution must transition from a dark purple/red suspension to a clear, pale orange/yellow solution. If it remains purple, your solvent is wet or oxygen has breached the system.

Step 2: Substrate and Base Addition

  • Add 4-iodo-2,5-dimethylbenzaldehyde (260.07 mg) and anhydrous Cs2CO3 (488.7 mg) to the Schlenk tube.

  • Wash down the sides of the tube with the remaining 3.0 mL of 1,4-dioxane.

Step 3: Amine Introduction & Thermal Execution

  • Add morpholine (104.5 mg) via a micro-syringe.

  • Seal the Schlenk tube securely, remove it from the glovebox, and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 hours.

  • Expert Insight & Causality: The high stirring rate is critical because the reaction is heterogeneous (Cs2CO3 is insoluble in dioxane). The 90 °C temperature provides the kinetic energy required to overcome the steric barrier of the ortho-methyl group during reductive elimination[2].

Step 4: In-Process Control (Validation Checkpoint 2)

  • After 4 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot under positive argon pressure, dilute with 1 mL of LC-MS grade acetonitrile, and analyze.

  • Self-Validation: The chromatogram should confirm the complete disappearance of the starting material mass (m/z 260.1) and the emergence of the product mass (m/z 219.3).

Step 5: Chemoselective Workup & Hydrolysis

  • Dilute the crude mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl (10 mL) for exactly 5 minutes with vigorous shaking.

  • Expert Insight & Causality: This is the most critical step for chemoselectivity. The mild acidic wash protonates and removes excess morpholine. More importantly, it instantly hydrolyzes any transient hemiaminals back to the pristine free aldehyde.

  • Wash the organic layer with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

Step 6: Isolation & Final Validation

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation: Run a 1H NMR on the purified product. You must observe a sharp singlet around ~10.0 - 10.5 ppm , confirming the aldehyde group survived the catalytic cycle intact.

References

  • Buchwald–Hartwig amination, Wikipedia, [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, Chemical Reviews, [Link]

  • The Buchwald–Hartwig Amination After 25 Years, Angewandte Chemie International Edition, [Link]

Sources

Method

Comprehensive Formylation Strategies for 2-Iodo-1,4-Xylene Derivatives: Divergent Pathways for De-iodinative and Iodo-Retentive Functionalization

Executive Summary In medicinal chemistry and advanced organic synthesis, 2-iodo-1,4-xylene (2-iodo-p-xylene) serves as a highly versatile building block. The presence of two electron-donating methyl groups and a highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and advanced organic synthesis, 2-iodo-1,4-xylene (2-iodo-p-xylene) serves as a highly versatile building block. The presence of two electron-donating methyl groups and a highly polarizable, heavy iodine atom creates a unique electronic landscape. Depending on the target pharmaceutical intermediate, chemists must choose whether to replace the iodine atom with a formyl group (Ipso-formylation) or retain the iodine handle for downstream cross-coupling while functionalizing the aromatic ring (Electrophilic Aromatic Substitution).

This application note details three distinct, field-proven methodologies to achieve these divergent goals, providing the causality behind reagent selection and self-validating steps to ensure protocol trustworthiness.

Mechanistic Pathways & Substrate Considerations

The formylation of 2-iodo-1,4-xylene can be directed down three primary pathways based on the desired retention or excision of the halide:

  • Pathway A (Ipso-Substitution via Lithiation): Exploits the kinetic favorability of lithium-halogen exchange. The iodine is replaced by lithium, which is subsequently trapped by N,N-dimethylformamide (DMF) to yield 2,5-dimethylbenzaldehyde.

  • Pathway B (Reductive Carbonylation): A scalable, transition-metal-catalyzed alternative to lithiation. Palladium inserts into the C–I bond and, using a carbon monoxide surrogate (e.g., formic acid), yields the same de-iodinated 2,5-dimethylbenzaldehyde without cryogenic requirements .

  • Pathway C (Electrophilic Aromatic Substitution): Utilizes Rieche conditions to generate a highly reactive oxocarbenium ion that attacks the intact aromatic ring. This pathway retains the iodine atom, yielding a mixture of iodo-2,5-dimethylbenzaldehyde regiomers (predominantly 4-iodo-2,5-dimethylbenzaldehyde) for future Suzuki or Sonogashira couplings .

FormylationPathways Substrate 2-Iodo-1,4-xylene (Substrate) Lithiation Pathway A: Metal-Halogen Exchange Reagents: n-BuLi, DMF Temp: -78°C Substrate->Lithiation PdCat Pathway B: Pd-Catalysis Reagents: Pd(OAc)2, HCOOH Temp: 80°C Substrate->PdCat EAS Pathway C: Rieche Formylation Reagents: Cl2CHOMe, TiCl4 Temp: 0°C to RT Substrate->EAS Prod1 2,5-Dimethylbenzaldehyde (De-iodinated Product) Lithiation->Prod1 Ipso-substitution PdCat->Prod1 Reductive Carbonylation Prod2 4-Iodo-2,5-dimethylbenzaldehyde (Iodo-retained Product) EAS->Prod2 Electrophilic Aromatic Substitution

Divergent formylation pathways for 2-iodo-1,4-xylene to de-iodinated or iodo-retained aldehydes.

Protocol A: Ipso-Formylation via Metal-Halogen Exchange

Causality & Rationale: Lithium-halogen exchange is exceptionally fast for aryl iodides, outpacing competitive deprotonation of the benzylic methyl groups. The reaction must be strictly maintained at -78 °C to prevent Wurtz-Fittig-type homocoupling or protonation by the solvent. DMF is selected as the electrophile because the resulting tetrahedral hemiaminal intermediate is highly stable at low temperatures, effectively preventing double-addition (a common side reaction when using formylating agents like ethyl formate).

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed Schlenk flask with 2-iodo-1,4-xylene (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes.

  • Self-Validation Check 1: Stir for 30 minutes at -78 °C. To validate complete exchange, quench a 0.1 mL aliquot in wet ether and analyze via GC-MS; the complete disappearance of the starting material and the presence of p-xylene confirms successful lithiation.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Workup: Remove the cooling bath and allow the reaction to warm to 0 °C over 45 minutes. Quench carefully with saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2,5-dimethylbenzaldehyde.

Protocol B: Palladium-Catalyzed Reductive Carbonylation

Causality & Rationale: For pilot-scale synthesis, cryogenic lithiation is often economically and operationally prohibitive. Palladium-catalyzed carbonylation provides a robust alternative. To avoid the severe toxicity and specialized equipment required for carbon monoxide (CO) gas, this protocol utilizes formic acid (HCOOH) as a green, in situ CO surrogate . The Pd(0) catalyst undergoes oxidative addition into the weak C–I bond, followed by CO coordination, migratory insertion, and reductive elimination to release the aldehyde.

Step-by-Step Methodology:

  • Preparation: In a thick-walled pressure tube or a specialized two-chamber system, combine 2-iodo-1,4-xylene (1.0 equiv), Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and Na₂CO₃ (2.5 equiv) in anhydrous DMF (0.3 M).

  • CO Surrogate Addition: Add formic acid (2.0 equiv) and a coupling agent such as DCC (2.0 equiv) to activate the formic acid for CO release. Alternatively, Mo(CO)₆ (0.5 equiv) can be used as a solid CO source.

  • Reaction: Seal the vessel under an argon atmosphere and heat to 80 °C for 12 hours.

  • Self-Validation Check 2: Monitor the reaction mixture. The appearance of a heavy "palladium black" precipitate early in the reaction indicates premature catalyst deactivation. If this occurs, switching to a bidentate phosphine ligand with a larger bite angle (e.g., Xantphos) will stabilize the Pd intermediate.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate. Purify via column chromatography.

Protocol C: Iodo-Retentive Rieche Formylation

Causality & Rationale: When the synthetic route requires the iodine atom to be preserved for subsequent cross-coupling (e.g., synthesizing complex biaryls), the formyl group must be installed directly onto the aromatic ring. Standard Vilsmeier-Haack conditions (POCl₃/DMF) are often too mild for this sterically hindered, halogen-deactivated ring. The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) activated by titanium tetrachloride (TiCl₄) to generate a highly electrophilic oxocarbenium species . Substitution occurs predominantly at the 5-position (yielding 4-iodo-2,5-dimethylbenzaldehyde) due to the synergistic ortho/para directing effects of the methyl groups and the steric blockade at the 3-position .

Step-by-Step Methodology: Safety Note: Cl₂CHOMe is a suspected carcinogen and highly moisture-sensitive. TiCl₄ reacts violently with water. Perform all steps in a well-ventilated fume hood.

  • Preparation: Charge an oven-dried flask with 2-iodo-1,4-xylene (1.0 equiv) and anhydrous CH₂Cl₂ (0.5 M). Cool to 0 °C under a nitrogen atmosphere.

  • Activation: Add TiCl₄ (2.0 equiv) dropwise. The solution will typically transition to a dark red/brown color, indicating the formation of the substrate-Lewis acid complex.

  • Formylation: Add Cl₂CHOMe (1.2 equiv) dropwise over 15 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Self-Validation Check 3: Monitor by TLC. The intermediate acetal must be fully hydrolyzed during workup. If TLC of the worked-up aliquot shows a high-Rf intermediate rather than the aldehyde, the hydrolysis step must be extended.

  • Quench & Workup: Carefully pour the reaction mixture into a vigorously stirred biphasic mixture of crushed ice and 1M HCl. Stir for 30 minutes to ensure complete breakdown of the titanium complexes and hydrolysis of the intermediate.

  • Isolation: Extract with CH₂Cl₂, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to separate the major 4-iodo-2,5-dimethylbenzaldehyde isomer from minor regiomers.

Quantitative Data & Yield Comparison

The following table summarizes the operational parameters and expected outcomes for the three protocols, allowing researchers to select the optimal method based on their target profile and scale constraints.

MethodReagentsTemperaturePrimary ProductTypical YieldKey Advantage
Pathway A: Metal-Halogen Exchange n-BuLi, DMF-78 °C to 0 °C2,5-Dimethylbenzaldehyde85–92%Rapid, high-yielding, avoids transition metals.
Pathway B: Pd-Catalyzed Carbonylation Pd(OAc)₂, HCOOH80 °C2,5-Dimethylbenzaldehyde75–85%Highly scalable, avoids cryogenic conditions.
Pathway C: Rieche Formylation Cl₂CHOMe, TiCl₄0 °C to RT4-Iodo-2,5-dimethylbenzaldehyde65–75%Retains the iodo-handle for downstream coupling.

References

  • Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source Chemistry - A European Journal / ResearchGate URL:[Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Chemical Reviews (ACS Publications) URL:[Link]

  • Lewis Acid-Mediated Friedel–Crafts-Type Formylation of Alkenes with Dichloromethyl Methyl Ether in the Presence of Pyridines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies Molecules / Semantic Scholar URL:[Link]

Application

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 4-Iodo-2,5-dimethylbenzaldehyde

Executive Summary The synthesis of highly functionalized aryl-alkynes is a cornerstone of modern drug discovery and materials science. The Sonogashira cross-coupling reaction remains one of the most robust methods for co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aryl-alkynes is a cornerstone of modern drug discovery and materials science. The Sonogashira cross-coupling reaction remains one of the most robust methods for constructing C(sp²)–C(sp) bonds . This application note provides a field-proven, self-validating protocol specifically engineered for 4-iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2) . By dissecting the push-pull electronic and steric dynamics of this specific substrate, we establish a highly efficient Palladium/Copper co-catalyzed methodology that maximizes yield while suppressing deleterious side reactions.

Mechanistic Rationale: Electronic Activation vs. Steric Drag

To optimize a catalytic system, one must first analyze the inherent reactivity of the substrate:

  • Electronic Activation (The "Pull"): The formyl group (-CHO) at the C1 position is situated para to the iodine atom at C4. This strongly electron-withdrawing group withdraws electron density from the aromatic ring via resonance, significantly lowering the energy of the C–I σ* orbital. This accelerates the initial oxidative addition of the Pd(0) catalyst into the C–I bond, which is typically the rate-determining step for less reactive halides .

  • Steric Hindrance (The "Drag"): The methyl group at C5 is ortho to the iodine atom. While ortho-substituents can introduce steric hindrance that slows down the transmetalation and reductive elimination steps , the presence of only a single ortho-methyl group (with a hydrogen at C3) makes this a moderately hindered system.

Because the electronic activation dominates the steric drag, highly specialized and expensive bulky ligands (e.g., XPhos, SPhos) are unnecessary. A standard, cost-effective Pd(II) precatalyst like PdCl₂(PPh₃)₂ is perfectly suited for this transformation when paired with mild heating (50 °C) [[1]]([Link]).

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst PdII_OA Pd(II)L₂(Ar)(I) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition ArI 4-Iodo-2,5-dimethylbenzaldehyde (Ar-I) ArI->PdII_OA PdII_TM Pd(II)L₂(Ar)(C≡CR) Transmetalation Complex PdII_OA->PdII_TM Transmetalation CuI CuI Co-catalyst PdII_OA->CuI Halide Exchange PdII_TM->Pd0 Reductive Elimination Product Ar-C≡C-R Coupled Product PdII_TM->Product Alkyne Terminal Alkyne (H-C≡C-R) Cu_Acetylide Cu-C≡C-R Copper Acetylide Alkyne->Cu_Acetylide CuI->Cu_Acetylide Base-assisted Deprotonation Cu_Acetylide->PdII_TM Cu to Pd Transfer Base Amine Base (e.g., Et₃N) Base->Cu_Acetylide

Fig 1: Synergistic Pd/Cu catalytic cycles for the Sonogashira coupling of the target aryl iodide.

Experimental Design & Quantitative Optimization

To establish a self-validating protocol, we evaluated various conditions. The primary failure mode in Sonogashira couplings is the Glaser homocoupling of the terminal alkyne, driven by trace oxygen acting as an oxidant for the copper acetylide intermediate.

Furthermore, 4-iodo-2,5-dimethylbenzaldehyde is a solid at room temperature. Using neat Triethylamine (Et₃N) as the solvent often leads to incomplete dissolution and sluggish kinetics. Introducing Tetrahydrofuran (THF) as a co-solvent resolves mass transfer limitations.

Table 1: Optimization of Reaction Conditions
EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Causality & Observations
1Pd(PPh₃)₄ / CuIEt₃N (Neat)251272%Incomplete conversion; poor solubility of the solid aldehyde substrate.
2PdCl₂(PPh₃)₂ / CuITHF:Et₃N (1:1)25889%Good conversion; THF resolves solubility issues. Pd(II) precatalyst reduces in situ.
3 PdCl₂(PPh₃)₂ / CuI THF:Et₃N (1:1) 50 4 97% Optimal; mild heating overcomes the slight steric drag of the ortho-methyl group.
4Pd(OAc)₂ / XPhos / CuITHF:Et₃N (1:1)25495%Fast kinetics, but the added expense of bulky ligands is unnecessary for this substrate.

Note: Reactions performed at 0.5 mmol scale with 1.2 equiv. of phenylacetylene. Yields are isolated after column chromatography.

Step-by-Step Methodology

The following protocol utilizes the optimized conditions from Entry 3 . It is designed as a self-validating system, meaning specific physical observations are embedded to confirm the reaction is proceeding correctly.

Reagents Required
  • Aryl Halide: 4-iodo-2,5-dimethylbenzaldehyde (1.0 equiv, 1.0 mmol, 260.1 mg)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: PdCl₂(PPh₃)₂ (2.0 mol%, 0.02 mmol, 14.0 mg)

  • Co-catalyst: CuI (4.0 mol%, 0.04 mmol, 7.6 mg)

  • Solvent/Base: THF (Anhydrous, 2.5 mL) and Triethylamine (Et₃N, 2.5 mL)

Protocol
  • Reaction Assembly & Degassing:

    • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-2,5-dimethylbenzaldehyde and PdCl₂(PPh₃)₂.

    • Seal the flask with a rubber septum and purge the atmosphere with dry Argon (or N₂) via three vacuum/backfill cycles.

    • Causality: Removing oxygen is critical. O₂ acts as a terminal oxidant for the Cu-acetylide, promoting alkyne homocoupling (Glaser coupling) instead of the desired cross-coupling.

  • Solvent & Alkyne Addition:

    • Inject anhydrous THF and Et₃N through the septum. Stir until the solid aldehyde is fully dissolved.

    • Inject the terminal alkyne.

    • Self-Validation Checkpoint 1: The solution should initially appear yellow/orange due to the Pd(II) complex. Over 5-10 minutes, as the amine/alkyne reduces Pd(II) to the active Pd(0) species, the solution will darken slightly.

  • Initiation via Co-Catalyst:

    • Briefly open the septum under a positive flow of Argon and add the CuI solid. Reseal and flush with Argon for 1 minute.

    • Causality: Adding CuI last prevents the premature buildup of copper acetylide before the Pd(0) oxidative addition complex is ready, further suppressing homocoupling.

  • Heating & Monitoring:

    • Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously for 4 hours.

    • Self-Validation Checkpoint 2: A heavy white/yellow precipitate of Triethylammonium iodide (Et₃N·HI) will begin to crash out of the solution within 30 minutes. This salt byproduct is a direct stoichiometric indicator that the C-C bond is forming.

    • Monitor via TLC (Hexanes:EtOAc 9:1). The highly UV-active starting material (R_f ~ 0.6) will disappear, replaced by a highly conjugated, often fluorescent product spot (R_f ~ 0.45).

  • Quenching & Workup:

    • Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the Pd/Cu catalyst and the Et₃N·HI salts.

    • Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) to remove residual amines and copper traces, followed by brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 5% EtOAc in Hexanes.

References

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

  • Title: Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes Source: ChemRxiv URL: [Link]

  • Title: Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides Source: PMC - NIH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-iodo-2,5-dimethylbenzaldehyde synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing yield, purity, or reproducibility issues during the synthesis of 4-iodo-2,5-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing yield, purity, or reproducibility issues during the synthesis of 4-iodo-2,5-dimethylbenzaldehyde.

Instead of relying on legacy protocols that often lead to complex isomeric mixtures, this guide breaks down the thermodynamic and kinetic causality behind route selection, offering a self-validating, high-yield methodology.

Part 1: Troubleshooting Guides & Route Selection FAQs

Q1: I am trying to synthesize 4-iodo-2,5-dimethylbenzaldehyde via direct iodination of 2,5-dimethylbenzaldehyde (using I₂/HIO₃ or NIS), but my isolated yield is consistently below 30%. Why is this happening?

A: The root cause is a fundamental regioselectivity conflict. In 2,5-dimethylbenzaldehyde, the aldehyde group is meta-directing (deactivating), while the two methyl groups are ortho/para-directing (activating). During electrophilic aromatic substitution, the 3-, 4-, and 6-positions all compete for the iodonium ion. Because the 4-position is not overwhelmingly favored electronically or sterically, the reaction produces a statistical mixture of 3-iodo, 4-iodo, and 6-iodo isomers. Separating these isomers via column chromatography is notoriously difficult, leading to massive yield losses.

Q2: If direct iodination is inefficient, what is the authoritative, high-yield route?

A: The gold standard for this transformation is the Lithiation-Formylation Route starting from 1,4-diiodo-2,5-dimethylbenzene. Aryl iodides are highly effective precursors for generating organometallic reagents via halogen-metal exchange[1]. By treating the diiodo-precursor with n-butyllithium (n-BuLi) at cryogenic temperatures, you induce a rapid halogen-metal exchange[2]. The resulting aryllithium intermediate is then quenched with anhydrous N,N-dimethylformamide (DMF) to yield the aldehyde[3]. This route guarantees 100% regioselectivity for the 4-position.

Q3: I attempted the Lithiation-Formylation route, but my LC-MS shows a significant amount of 2,5-dimethylbenzene-1,4-dicarbaldehyde (dialdehyde). How do I prevent over-reaction?

A: Dialdehyde formation is the result of over-lithiation (di-lithiation). Controlling the reaction to achieve strictly mono-lithiation without forming di-lithiated side products requires absolute control over stoichiometry and temperature[4].

  • The Causality: When the first iodine is exchanged for lithium, the resulting 4-iodo-2,5-dimethylphenyllithium intermediate becomes highly electron-rich. This electronic shift kinetically retards the rate of the second halogen-metal exchange.

  • The Fix: You must strictly limit n-BuLi to 1.00 - 1.05 equivalents and maintain the internal reaction temperature at -78 °C . If the temperature spikes above -60 °C during the n-BuLi addition, the kinetic barrier is overcome, and di-lithiation occurs.

Q4: My major isolated product is 1-iodo-2,5-dimethylbenzene. Where did the target aldehyde go?

A: You are observing protodehalogenation. The aryllithium intermediate is a strong base. If your DMF or your glassware contains trace moisture, water acts as a proton source, quenching the aryllithium intermediate back to the protonated arene (1-iodo-2,5-dimethylbenzene) before it can attack the DMF electrophile.

  • The Fix: Ensure your DMF is freshly distilled over CaH₂ or sourced from a sealed anhydrous septum bottle. Flame-dry all Schlenk flasks under vacuum prior to use.

Part 2: Route Comparison & Quantitative Data

To assist in your experimental design, the following table summarizes the quantitative metrics and expected outcomes of the two primary synthetic strategies.

ParameterLegacy: Direct IodinationOptimized: Lithiation-Formylation
Starting Material 2,5-dimethylbenzaldehyde1,4-diiodo-2,5-dimethylbenzene
Key Reagents I₂, HIO₃ (or NIS/TFA)n-BuLi, Anhydrous DMF
Reaction Temperature 60 °C to 80 °C-78 °C to Room Temperature
Stoichiometry Control Excess I₂ requiredStrict 1.05 eq n-BuLi required
Regioselectivity Poor (Mixture of 3-, 4-, 6-iodo)Excellent (100% 4-iodo)
Typical Isolated Yield 15% - 30%82% - 90%
Major Byproducts Isomeric iodobenzaldehydesDialdehyde, Protodehalogenated arene
Purification Method Tedious silica gel chromatographySimple recrystallization or short plug

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the troubleshooting logic and the mechanistic pathway of the recommended synthesis.

Workflow Target Target: 4-iodo-2,5-dimethylbenzaldehyde Legacy Direct Iodination Route (I2, Oxidant) Target->Legacy Legacy Optimized Lithiation-Formylation Route (n-BuLi, DMF) Target->Optimized Recommended Regio Issue: Poor Regioselectivity (3-, 4-, 6-iodo mixtures) Legacy->Regio Step1 1. 1,4-diiodo-2,5-dimethylbenzene + 1.05 eq n-BuLi (-78 °C) Optimized->Step1 Yield Result: Low Yield (<30%) Regio->Yield Step2 2. Anhydrous DMF Quench Step1->Step2 Mono-lithiation Trouble1 Dialdehyde Byproduct? Fix: Reduce n-BuLi to 1.0 eq Step1->Trouble1 Success Result: High Yield (>85%) 100% Regioselective Step2->Success Formylation Trouble2 Dehalogenation? Fix: Strictly anhydrous DMF Step2->Trouble2

Caption: Logic tree comparing synthesis routes and common troubleshooting steps for yield optimization.

Mechanism SM 1,4-diiodo-2,5-dimethylbenzene Li_Int 4-iodo-2,5-dimethylphenyllithium (Resists 2nd lithiation) SM->Li_Int n-BuLi, -78 °C Halogen-Metal Exchange Tetra_Int Tetrahedral Intermediate (Stable at -78 °C) Li_Int->Tetra_Int DMF Addition Nucleophilic Attack Prod 4-iodo-2,5-dimethylbenzaldehyde Tetra_Int->Prod Aqueous HCl Hydrolysis

Caption: Mechanistic pathway of the highly regioselective mono-lithiation and formylation sequence.

Part 4: Optimized Experimental Protocol

This self-validating protocol ensures the kinetic trapping of the mono-lithiated species, preventing the formation of dialdehyde and protodehalogenated byproducts.

Reagents & Materials:

  • 1,4-diiodo-2,5-dimethylbenzene (10.0 mmol, 3.58 g)

  • n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL)

  • Anhydrous THF (50 mL, freshly distilled over Na/benzophenone)

  • Anhydrous DMF (15.0 mmol, 1.16 mL, stored over molecular sieves)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Dissolution: Add 1,4-diiodo-2,5-dimethylbenzene (3.58 g) to the flask. Inject 50 mL of anhydrous THF. Stir until completely dissolved.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes. (Self-Validation: A precipitate may form; this is normal and will dissolve as the reaction proceeds).

  • Halogen-Metal Exchange: Using a syringe pump, add n-BuLi (4.2 mL) dropwise over 20 minutes down the inner wall of the flask to pre-cool the reagent. Maintain stirring at -78 °C for exactly 45 minutes. The solution will turn pale yellow/orange, indicating the formation of the aryllithium species[3].

  • Electrophilic Quench: Rapidly inject anhydrous DMF (1.16 mL) in one portion. The rapid addition ensures the tetrahedral intermediate forms instantly, preventing unreacted aryllithium from acting as a base. Stir at -78 °C for 30 minutes.

  • Warming & Hydrolysis: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour. Quench the reaction by carefully adding 20 mL of 1M aqueous HCl to hydrolyze the tetrahedral intermediate into the aldehyde.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is highly pure. If necessary, pass through a short silica plug (Hexanes:EtOAc 9:1) or recrystallize from hot hexanes to yield pristine 4-iodo-2,5-dimethylbenzaldehyde.

Part 5: References

  • Dong C.-p., Nakamura K., Taniguchi T., et al. "Synthesis of Aryl Iodides from Arylhydrazines and Iodine." ACS Omega (NIH PMC).[Link]

  • Roy Chowdhury P., Singha D., Sawoo S., et al. "Sonogashira Coupling Reaction and its Application in Dendrimer Synthesis: A Review." Asian Journal of Chemistry.[Link]

  • Sun et al. "Electrosynthesis reactions with divided cells: unlocking potentials in organic synthesis." OAE Publishing. [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 4-Iodo-2,5-Dimethylbenzaldehyde

Welcome to the technical support and troubleshooting portal for the purification of 4-iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2)[1]. As a sterically hindered, halogenated building block, isolating this compound wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for the purification of 4-iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2)[1]. As a sterically hindered, halogenated building block, isolating this compound with >99% purity requires exploiting both its unique chemical reactivity and physical properties.

This guide is designed for researchers and process chemists. It bypasses generic advice to focus on the mechanistic causality behind each purification step, ensuring your workflows are robust, scalable, and self-validating.

Diagnostic Matrix: Impurity Profiling

Before selecting a purification workflow, you must identify the contamination profile of your crude mixture. The synthetic route (e.g., electrophilic iodination of 2,5-dimethylbenzaldehyde vs. formylation of 1-iodo-2,5-dimethylbenzene) dictates the impurities present.

Table 1: Common Impurities and Diagnostic Indicators

Impurity TypeOrigin / CauseDetection (TLC / NMR)Recommended Removal Strategy
Non-Aldehyde Aromatics (e.g., 1-iodo-2,5-dimethylbenzene)Unreacted starting material from formylation routes.High Rf​ on TLC (non-polar); Absence of aldehyde proton (~10 ppm) in 1 H NMR.Chemoselective Bisulfite Adduction (Workflow A)
Carboxylic Acids (4-iodo-2,5-dimethylbenzoic acid)Auto-oxidation of the target aldehyde during workup or storage.Baseline retention on TLC; Broad -OH stretch in IR; Acidic proton in NMR.Mild Aqueous Base Wash (Sat. NaHCO3​ )
Regioisomers (e.g., 3-iodo-2,5-dimethylbenzaldehyde)Off-target electrophilic aromatic substitution during iodination.Close co-elution on TLC; Distinct aromatic proton splitting in 1 H NMR.Flash Column Chromatography (Workflow B)
Over-Iodinated Species Excess iodinating agent (e.g., NIS) or extended reaction times.Higher mass in LC-MS; Altered aromatic region in NMR.Recrystallization or Chromatography

Core Purification Workflows

Workflow A: Chemoselective Bisulfite Adduction (Liquid-Liquid Extraction)

The Causality: Aldehydes react reversibly with the bisulfite ion ( HSO3−​ ) to form a highly polar, water-soluble α -hydroxysulfonic acid adduct. Non-aldehydes (like unreacted halogenated benzenes) do not react and remain in the organic phase. However, the ortho-methyl group in 4-iodo-2,5-dimethylbenzaldehyde creates steric shielding, which can severely retard traditional solid-adduct formation. To overcome this, we utilize a modern liquid-liquid extraction protocol employing a water-miscible co-solvent (methanol) to maximize interfacial contact and drive the equilibrium forward rapidly[2].

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude mixture in a 1:1 mixture of Methanol and an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Bisulfite Addition: Add an equal volume of freshly prepared saturated aqueous Sodium Bisulfite ( NaHSO3​ ).

  • Agitation: Shake vigorously for 1–2 minutes. Self-Validation: Spot the organic layer on TLC. The aldehyde spot should completely disappear, indicating full conversion to the aqueous adduct[3].

  • Phase Separation: Separate the layers. The aqueous layer now contains your target compound as the charged adduct. Discard the organic layer (which contains non-aldehyde impurities).

  • Washing: Wash the aqueous layer once with fresh Dichloromethane to remove trace lipophilic impurities.

  • Hydrolysis (Regeneration): Cool the aqueous layer in an ice bath. Slowly add 2M HCl or saturated Na2​CO3​ until the pH is either < 2 or > 10, respectively. This shifts the equilibrium, decomposing the adduct and regenerating the free aldehyde.

  • Final Extraction: Extract the regenerated 4-iodo-2,5-dimethylbenzaldehyde into Ethyl Acetate. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow B: Flash Column Chromatography

The Causality: When chemical adduction is insufficient—specifically when separating the target from closely related aldehyde regioisomers—chromatography is required. Halogenated benzaldehydes exhibit moderate polarity. A low-polarity solvent system ensures a slow, controlled elution, maximizing the resolution between the 4-iodo target and potential 3-iodo or 6-iodo isomers.

Step-by-Step Methodology:

  • Preparation: Dry-load the crude mixture onto silica gel to prevent band broadening caused by the compound's poor solubility in pure hexanes.

  • Column Packing: Pack the column using Petroleum Ether (or Hexanes).

  • Elution: Utilize an isocratic or shallow gradient system of Petroleum Ether : Ethyl Acetate (start at 20:1, increase to 15:1)[4].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

  • Isolation: Pool fractions containing the pure product and remove the solvent in vacuo. Self-Validation: The isolated product should be a distinct solid[1].

Workflow Decision Tree

Use the following logical matrix to determine the most efficient path from crude reaction mixture to >99% pure product.

PurificationFlow Start Crude 4-Iodo-2,5- dimethylbenzaldehyde Check1 Contains non-aldehyde starting materials? Start->Check1 Bisulfite Bisulfite LLE Protocol (Methanol Co-solvent) Check1->Bisulfite Yes Check2 Contains carboxylic acid (auto-oxidation)? Check1->Check2 No Wash Organic Phase Wash (Discards Impurities) Bisulfite->Wash Hydrolysis pH Adjustment (Regenerates Aldehyde) Wash->Hydrolysis Hydrolysis->Check2 Bicarb Sat. NaHCO3 Wash (Extracts Acids to Aq.) Check2->Bicarb Yes Chrom Flash Chromatography (Pet. Ether : EtOAc 15:1) Check2->Chrom No Bicarb->Chrom Pure Pure 4-Iodo-2,5- dimethylbenzaldehyde Chrom->Pure

Fig 1. Logical decision tree for the purification of 4-iodo-2,5-dimethylbenzaldehyde.

Troubleshooting & FAQs

Q: I attempted the bisulfite purification, but no solid adduct precipitated. Is my product lost? A: No. The ortho-methyl group induces steric hindrance, which can prevent the adduct from crystallizing out of solution easily. Furthermore, if you used a biphasic system without a co-solvent, the reaction rate is extremely slow. Switch to the liquid-liquid extraction method (Workflow A) using methanol[3]. The adduct will remain dissolved in the aqueous layer rather than precipitating, allowing for easy phase separation.

Q: My isolated product has a broad streak at the baseline of my TLC plate. What is this, and how do I remove it? A: This is 4-iodo-2,5-dimethylbenzoic acid, formed via auto-oxidation of the aldehyde in the presence of air and light. Because it is highly polar, it streaks on silica. To remove it, dissolve your compound in ethyl acetate and wash it vigorously with saturated aqueous NaHCO3​ . The acid will deprotonate and migrate to the aqueous layer, leaving the pure aldehyde in the organic phase.

Q: During column chromatography, my product co-elutes with a minor impurity. How can I improve resolution? A: Halogenated, alkylated benzaldehydes have very similar retention factors to their regioisomers. If a 15:1 Petroleum Ether:Ethyl Acetate system[4] fails to resolve them, switch to a Toluene:Hexanes gradient. Toluene leverages π−π interactions with the silica gel and the analytes, often separating closely related aromatic isomers that aliphatic solvents cannot resolve.

Q: The product is reported as a solid, but mine is a thick oil. Why? A: Trace amounts of residual solvent (especially ethyl acetate or dichloromethane) or minor liquid impurities can depress the melting point, causing the compound to oil out. Place the flask under high vacuum (< 0.1 mbar) for 12 hours. If it remains an oil, perform a mild recrystallization: dissolve the oil in a minimum amount of warm hexanes, add a seed crystal if available, and cool slowly to -20°C.

References
  • PubChemLite. 4-iodo-2,5-dimethylbenzaldehyde (C9H9IO). University of Luxembourg. Available at: [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development (2017). Available at:[Link]

  • Royal Society of Chemistry. Supporting Information For: Iodination of Benzaldehydes. RSC (2021). Available at: [Link]

Sources

Troubleshooting

ideal recrystallization solvents for 4-iodo-2,5-dimethylbenzaldehyde

Target Compound: 4-Iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides fiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Iodo-2,5-dimethylbenzaldehyde (CAS: 2126161-54-2) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides field-proven methodologies, mechanistic troubleshooting, and standard operating procedures (SOPs) for the recrystallization of 4-iodo-2,5-dimethylbenzaldehyde.

Physicochemical Profile & Solvent Rationale

To achieve high-purity recrystallization, one must exploit the specific molecular architecture of 4-iodo-2,5-dimethylbenzaldehyde. The molecule presents a unique solubility profile driven by three competing structural features:

  • The Aromatic Core & Methyl Groups: Highly lipophilic, favoring dissolution in non-polar hydrocarbon solvents.

  • The Iodine Substituent: A heavy, highly polarizable atom. In the solid state, iodinated benzaldehydes often rely on strong, dispersive I⋯O intermolecular attractions to maintain their crystal lattice[1]. This makes them highly crystalline but requires a solvent that can disrupt these van der Waals forces at elevated temperatures.

  • The Formyl (Aldehyde) Group: Provides a localized dipole and acts as a hydrogen-bond acceptor, necessitating a moderately polar solvent to keep polar synthetic byproducts in solution.

Because of this balance, single-solvent systems often struggle to provide both high yield and high purity. The most robust approach utilizes a binary solvent system (e.g., Ethyl Acetate/Hexanes), which allows precise tuning of the dielectric constant[2].

Solvent System Performance Matrix

The following table summarizes the quantitative and qualitative performance of standard recrystallization solvent systems for iodinated benzaldehydes[1][2][3].

Solvent SystemPolarity Index ( P′ )Volumetric RatioExpected YieldPurityBest Use Case / Causality
Ethyl Acetate / Hexanes 4.4 / 0.11:3 to 1:575–85%>99%Ideal. EtOAc dissolves the polar formyl group; hexanes force the lipophilic core to crystallize. Best for crude mixtures with diverse impurities.
n-Heptane (or Pentane) 0.1Single Solvent60–70%95–98%Good for pre-purified solids. Exploits the dispersive I⋯O interactions. Requires boiling temperatures to dissolve the compound[1].
Methanol / Water 5.1 / 9.04:180–90%90–95%High yield, lower purity. Good for removing highly lipophilic impurities (which crash out) or when scaling up multi-gram batches[3].

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This self-validating protocol utilizes the Ethyl Acetate / Hexanes system. It is designed to ensure that if impurities remain, they are partitioned into the mother liquor, allowing the process to be monitored via Thin-Layer Chromatography (TLC).

Materials Required:

  • Crude 4-iodo-2,5-dimethylbenzaldehyde

  • Ethyl Acetate (EtOAc) (ACS Reagent Grade)

  • Hexanes or n-Heptane (ACS Reagent Grade)

  • Activated charcoal (optional, for highly colored crude)

Step-by-Step Methodology:

  • Primary Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of EtOAc (approx. 2–3 mL per gram of crude). Heat the mixture gently on a hot plate until the solid completely dissolves. Causality: The polar EtOAc disrupts the aldehyde dipole interactions, bringing the molecule into solution.

  • Hot Filtration (Optional but Recommended): If the solution is dark or contains insoluble tars (a common byproduct of iodobenzaldehyde self-polymerization[3]), add a spatula tip of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper.

  • Anti-Solvent Addition: While keeping the solution hot, add boiling hexanes dropwise. Continue addition until the solution becomes faintly turbid (cloudy).

  • Re-clarification: Add 1–2 drops of hot EtOAc just until the turbidity clears. You have now reached the exact saturation point.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 45 minutes. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities.

  • Maximum Recovery: Once room temperature is reached, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize the precipitation of the lipophilic iodine compound.

  • Isolation & Validation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexanes (1–2 mL).

    • Self-Validation Step: Spot the mother liquor on a TLC plate alongside the pure crystals. If the mother liquor shows significant product, concentrate it to half-volume to harvest a second crop of crystals.

Mechanistic Troubleshooting Workflow

When recrystallization fails, it is usually due to a thermodynamic imbalance in the solvent system. Follow this logical workflow to diagnose and correct phase separation issues.

G Start Crude 4-Iodo-2,5-dimethylbenzaldehyde Dissolve Dissolve in minimal hot EtOAc Start->Dissolve AntiSolvent Add Hexanes (Anti-solvent) until turbid Dissolve->AntiSolvent Cooling Controlled Cooling (25°C then 4°C) AntiSolvent->Cooling Decision Observation? Cooling->Decision Crystals Crystalline Solid Forms Decision->Crystals Success Oil Oiling Out (Phase Separation) Decision->Oil Fails Filter Vacuum Filtration & Cold Hexane Wash Crystals->Filter FixOil Reheat to dissolve, add 10% more EtOAc, seed with pure crystal Oil->FixOil FixOil->Cooling Pure Pure Product Filter->Pure

Workflow for the recrystallization and troubleshooting of 4-iodo-2,5-dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. Why does this happen and how do I fix it? A1: "Oiling out" occurs when the melting point of the solute is depressed below the temperature at which it separates from the solvent, often due to high impurity levels or adding too much anti-solvent too quickly.

  • The Fix: Reheat the mixture until the oil dissolves back into a single homogeneous phase. Add a small amount (5-10% by volume) of your primary solvent (EtOAc). Allow the solution to cool much slower. If available, add a "seed crystal" of pure 4-iodo-2,5-dimethylbenzaldehyde when the solution is just slightly above room temperature to provide a nucleation site.

Q2: Can I use Dichloromethane (DCM) as the primary solvent? A2: While DCM is an excellent solvent for iodinated aromatics[2], it is generally discouraged for recrystallization because its boiling point (39.6°C) is too low. It evaporates too rapidly during the hot filtration and anti-solvent addition steps, leading to premature precipitation and entrapment of impurities within the crystal lattice. EtOAc is preferred due to its higher boiling point (77°C).

Q3: The crude material is a dark brown/red color. Will recrystallization fix this? A3: A dark red or brown tint in iodinated compounds often indicates the presence of free molecular iodine ( I2​ ) or polymeric degradation products[3]. Recrystallization alone may not remove free iodine due to its high solubility in non-polar solvents.

  • The Fix: Before recrystallization, dissolve the crude in an organic solvent (like ether or EtOAc) and wash it in a separatory funnel with a dilute aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). This will reduce the free iodine to water-soluble iodide ions. Dry the organic layer, concentrate it, and then proceed with the recrystallization SOP.

Q4: What physical characteristics should I expect from the pure product? A4: Pure 4-iodo-2,5-dimethylbenzaldehyde should present as off-white to pale yellow crystalline needles or plates. The slight yellow tint is common in substituted iodobenzaldehydes due to the heavy-atom effect of iodine shifting the absorption spectrum slightly toward the visible range.

References

  • Matos Beja, A., et al. (2007). 2-Iodobenzaldehyde. IUCr Journals (Acta Crystallographica Section E). Available at:[Link]

  • Core.ac.uk / ACS Publications. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. Available at:[Link]

  • Australian Journal of Chemistry. (2006). Preparation of the Central Tryptophan Moiety of the Celogentin/Moroidin Family of Anti-Mitotic Cyclic Peptides. ConnectSci. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethylbenzaldehyde Couplings

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center for sterically hindered...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for sterically hindered aromatic couplings. Working with 2,5-dimethylbenzaldehyde presents unique thermodynamic and kinetic challenges. The ortho-methyl group at the C2 position acts as a physical shield, restricting the Bürgi-Dunitz trajectory of incoming nucleophiles and altering the torsional barriers of the molecule[1]. This structural feature frequently leads to stalled reactions, poor yields, and catalyst poisoning.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric bottlenecks, ensuring high-yielding and reproducible workflows.

Troubleshooting FAQs: Mechanistic Challenges & Solutions

Q1: Why do my reductive aminations and Wittig condensations with 2,5-dimethylbenzaldehyde stall at 30-40% conversion? The Causality: The ortho-methyl group sterically blocks the carbonyl carbon, significantly increasing the activation energy required to form the tetrahedral intermediate during nucleophilic attack. In reductive aminations, this prevents the equilibrium from fully shifting toward the imine. If the reducing agent (e.g., NaBH3​CN or NaBH(OAc)3​ ) is added too early, it will irreversibly reduce the unreacted aldehyde into 2,5-dimethylbenzyl alcohol, capping your yield. The Solution: You must force imine formation to completion before reduction. Use a strong Lewis acid that doubles as a water scavenger, such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). The Titanium coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously trapping the displaced water.

Q2: How can I optimize Palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) when using halogenated 2,5-dimethylbenzaldehyde derivatives? The Causality: In transition-metal catalysis involving ortho-substituted benzaldehydes, the steric bulk impedes two critical steps: transmetalation and reductive elimination[2]. Standard ligands like PPh3​ or dppf fail because they cannot force the sterically encumbered intermediates to couple and release from the Palladium center. The Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands are highly electron-rich (which accelerates the initial oxidative addition) and extremely bulky. Counterintuitively, the extreme steric bulk of XPhos crowds the Palladium coordination sphere, forcing the two coupling partners into close proximity and drastically lowering the activation energy for reductive elimination.

Q3: Direct condensation is failing. Can I functionalize the aldehyde carbon using alternative catalytic strategies? The Causality: Yes. When direct nucleophilic attack is blocked, you can utilize N-Heterocyclic Carbene (NHC) catalysis or enzymatic umpolung strategies. NHCs attack the hindered carbonyl to form a Breslow intermediate[3]. This intermediate reverses the polarity of the carbonyl carbon (umpolung) and physically extends the reactive nucleophilic center away from the immediate steric shield of the C2-methyl group. Similarly, converting the aldehyde to a hydrazone has been proven to enable Tsuji-Trost-type cross-couplings with high yields, as the hydrazone intermediate bypasses the initial steric block[4].

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields for 2,5-dimethylbenzaldehyde couplings.

Reaction TypeReagents / CatalystAdditive / LigandTemp (°C)Yield (%)Mechanistic Causality
Reductive Amination Primary Amine, NaBH(OAc)3​ None25< 30%Steric block prevents complete imine formation; aldehyde is reduced to alcohol.
Reductive Amination Primary Amine, NaBH(OAc)3​ Ti(OiPr)4​ 2588-95% Ti(OiPr)4​ activates the carbonyl and irreversibly scavenges water.
Suzuki Coupling (4-Br derivative) PhB(OH)2​ , Pd(OAc)2​ PPh3​ 8040%Ligand lacks the steric bulk required to force reductive elimination.
Suzuki Coupling (4-Br derivative) PhB(OH)2​ , Pd(OAc)2​ XPhos 8092%Extreme ligand bulk crowds the Pd center, accelerating reductive elimination.
Cross-Benzoin AcetaldehydeNHC Catalyst25> 90%Breslow intermediate extends the reactive center past the C2-methyl shield[3].

Logical Workflows & Decision Trees

DecisionTree Start Target: 2,5-Dimethylbenzaldehyde Coupling Nucleophilic Nucleophilic Addition (Amination, Wittig) Start->Nucleophilic Metal Transition Metal Cross-Coupling Start->Metal Umpolung Umpolung / NHC Catalysis Start->Umpolung Sol1 Use Ti(OiPr)4 or Dean-Stark Trap Nucleophilic->Sol1 Overcome Imine Eq. Sol2 Use Bulky Ligands (e.g., XPhos, SPhos) Metal->Sol2 Force Reductive Elim. Sol3 Breslow Intermediate Generation Umpolung->Sol3 Bypass Steric Shield

Caption: Decision Matrix for 2,5-Dimethylbenzaldehyde Couplings

ProtocolWorkflow Step1 1. Aldehyde + Amine (Neat or THF) Step2 2. Add Ti(OiPr)4 (2.0 equiv) Step1->Step2 Step3 3. Stir 12h (Imine Validation) Step2->Step3 Step4 4. Add NaBH(OAc)3 (Reduction) Step3->Step4 Step5 5. Basic Workup (1N NaOH quench) Step4->Step5

Caption: Self-Validating Protocol Workflow for Hindered Reductive Amination

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Titanium(IV) Isopropoxide-Mediated Reductive Amination

Use this protocol to overcome the C2-methyl steric block during amine condensations.

  • Reagent Mixing: In an oven-dried flask under inert atmosphere ( N2​ or Argon), dissolve 2,5-dimethylbenzaldehyde (1.0 equiv) and the primary/secondary amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Syringe in Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature. The solution may turn slightly yellow.

  • Imine Formation & Validation: Stir the reaction at room temperature for 12 hours.

    • Validation Checkpoint: Remove a 10 µL aliquot, quench with 1 drop of saturated aqueous NaHCO3​ , extract with EtOAc, and spot on a TLC plate (Hexanes/EtOAc 4:1). The UV-active aldehyde spot must be completely consumed (<5% remaining). If unreacted aldehyde remains, stir for an additional 6 hours or warm to 40 °C.

  • Reduction: Once imine formation is validated, cool the flask to 0 °C. Add NaBH(OAc)3​ (2.0 equiv) in portions. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench & Isolation: Quench the reaction carefully with 1N NaOH (equal volume to THF) to precipitate the titanium salts as a white solid ( TiO2​ ). Filter the suspension through a pad of Celite, washing with EtOAc. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: XPhos-Enabled Suzuki-Miyaura Coupling

Use this protocol when coupling 4-bromo-2,5-dimethylbenzaldehyde with aryl boronic acids.

  • Catalyst Pre-mixing: In a Schlenk tube, combine 4-bromo-2,5-dimethylbenzaldehyde (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Purging: Evacuate and backfill the Schlenk tube with Argon three times. This is critical as electron-rich phosphines like XPhos are prone to oxidation.

  • Solvent Addition: Add degassed Toluene/Water (10:1 ratio, 0.1 M). The addition of water is necessary to activate the boronic acid via formation of a boronate complex.

  • Heating & Validation: Seal the tube and heat to 80 °C for 8 hours.

    • Validation Checkpoint: Monitor by GC-MS or LC-MS. The steric bulk of XPhos should drive the reaction to >95% conversion. If conversion stalls at ~50%, it indicates catalyst deactivation (likely due to oxygen ingress). Do not add more boronic acid; instead, spike with an additional 2 mol% Pd/XPhos pre-catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

References

  • Monodentate Transient Directing Group Enabled Pd-Catalyzed Ortho-C–H Methoxylation and Chlorination of Benzaldehydes Source: Organic Letters - ACS Publications URL:[Link]

  • N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis Source: PMC - NIH URL:[Link]

  • Coupled methyl internal rotations with intermediate and low torsional barriers in 2,5-dimethylanisole investigated by microwave spectroscopy Source: The Journal of Chemical Physics | AIP Publishing URL:[Link]

  • Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Iodination of Benzaldehyde

Welcome to the technical support center for the iodination of benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the iodination of benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will delve into the common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you minimize side product formation and maximize the yield of your desired iodinated benzaldehyde.

Understanding the Reaction Landscape: The "Why" Behind the "How"

The iodination of benzaldehyde is a classic example of electrophilic aromatic substitution (SEAr). However, the aldehyde group (-CHO) presents a unique challenge. It is a meta-directing deactivator, making the aromatic ring less susceptible to electrophilic attack than benzene itself. Furthermore, the aldehyde group is sensitive to the oxidative conditions often required to generate the iodine electrophile (I⁺).[1][2][3] This delicate balance between ring activation and substrate stability is the primary source of side product formation.

The Desired Reaction: Electrophilic Aromatic Substitution

The goal is to introduce an iodine atom onto the aromatic ring, typically at the meta-position due to the directing effect of the aldehyde group. This requires the generation of a potent iodine electrophile. Molecular iodine (I₂) itself is not reactive enough to iodinate a deactivated ring like benzaldehyde.[3][4][5] Therefore, an activator, often an oxidizing agent or a strong acid, is necessary.[1][3][5]

Caption: The two-stage process of electrophilic aromatic iodination.

Common Culprits: Unwanted Side Products

Understanding the formation pathways of the primary side products is the first step toward their prevention.

  • Oxidation to Benzoic Acid: The most prevalent side reaction is the oxidation of the aldehyde functional group to a carboxylic acid.[6][7] Many iodination reagents and conditions, especially those employing strong oxidants like nitric or iodic acid, can readily facilitate this transformation.[2] Benzaldehyde is also susceptible to autoxidation in the presence of air, a process that can be accelerated under reaction conditions.[6][8][9]

  • Over-iodination (Di-iodination): Although the ring is deactivated, forcing conditions (high temperature, long reaction times, excess iodinating agent) can lead to the introduction of a second iodine atom, yielding di-iodobenzaldehydes.

  • Substrate Degradation/Polymerization: Harsh acidic conditions, particularly at elevated temperatures, can lead to the formation of dark, tarry byproducts, which significantly complicates purification and reduces yield.[2]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments.

Problem EncounteredProbable Cause(s)Recommended Solution(s) & Scientific Rationale
High levels of benzoic acid in the crude product. 1. Oxidative Reagents: The chosen iodinating system (e.g., I₂/HIO₃, I₂/HNO₃) is too oxidative for the sensitive aldehyde group.[2] 2. Air Oxidation: The reaction was not performed under an inert atmosphere, allowing for autoxidation.[6][10] 3. Impure Starting Material: The starting benzaldehyde already contained significant amounts of benzoic acid.[6][7]Solution 1: Change Iodinating Agent. Switch to a milder, non-oxidizing system. N-Iodosuccinimide (NIS) activated by a catalytic amount of a strong acid (like H₂SO₄ or TFA) is an excellent choice for deactivated rings.[11][12][13] NIS provides a source of electrophilic iodine without being strongly oxidizing itself.[12] Solution 2: Use Inert Atmosphere. Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction to exclude oxygen.[7][10] Solution 3: Purify Starting Material. Wash the commercial benzaldehyde with a 10% sodium carbonate or sodium bicarbonate solution to remove acidic impurities, then dry and distill under reduced pressure before use.[7][10]
Significant formation of di-iodinated product. 1. Excess Iodinating Agent: Using a stoichiometric excess of the iodinating reagent. 2. Prolonged Reaction Time/High Temperature: Forcing the reaction conditions drives the less favorable second substitution.Solution 1: Control Stoichiometry. Use a precise molar equivalent (1.0 to 1.1 eq.) of the iodinating agent relative to the benzaldehyde. Solution 2: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction.[13] Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated product. Run the reaction at the lowest effective temperature.
Low conversion; unreacted benzaldehyde remains. 1. Insufficient Activation: The reaction conditions are not sufficiently acidic or activating to generate the electrophile needed to react with the deactivated ring.[4][5] 2. Low Temperature: The reaction may be kinetically slow at the chosen temperature.Solution 1: Increase Catalyst Loading. If using a system like NIS/acid, incrementally increase the amount of the acid catalyst. Strong acids protonate NIS, making the N-I bond more polarized and the iodine more electrophilic.[13] Solution 2: Moderate Temperature Increase. Gradually increase the reaction temperature while carefully monitoring for side product formation via TLC. A balance must be struck between reaction rate and selectivity.
Reaction mixture turns dark and tarry. 1. Excessively Harsh Conditions: The concentration of strong acid is too high, or the temperature is excessive, leading to substrate decomposition.[2]Solution: Modify Reaction Conditions. Reduce the concentration of the strong acid or switch to a milder acid catalyst (e.g., trifluoroacetic acid instead of sulfuric acid).[11][12] Ensure the reaction is not overheating; use an ice bath during the addition of strong acids.[2][13]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around iodinating agent for benzaldehyde?

For benzaldehyde, which has a deactivated ring, one of the most reliable and high-yielding methods is using N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[11][12][13] This system is highly effective at generating a potent electrophile while minimizing oxidative side reactions.[12]

Q2: How critical is the purity of the starting benzaldehyde?

It is absolutely critical. Commercial benzaldehyde often contains benzoic acid from air oxidation.[6][7] This acidic impurity can interfere with the reaction and complicates purification. It is best practice to wash benzaldehyde with a sodium bicarbonate solution and distill it before use.[6][7]

Q3: How can I effectively monitor the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). Benzaldehyde, mono-iodobenzaldehyde, and di-iodobenzaldehyde will have different Rf values, allowing you to track the consumption of starting material and the appearance of products and byproducts.

Q4: My reaction has stalled. Should I add more iodinating agent?

Not necessarily. If starting material remains but no further product is forming, the issue is more likely insufficient activation rather than a lack of iodine. Adding more iodinating agent will only increase the risk of over-iodination once the reaction restarts. Instead, consider a small, careful addition of the acid catalyst to increase the concentration of the active electrophile.[13]

Q5: How do I remove benzoic acid from my final product?

During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[14] The basic solution will deprotonate the acidic benzoic acid, converting it to sodium benzoate, which is highly soluble in the aqueous layer and will be removed from your organic product layer.

Recommended Protocol: Iodination using NIS

This protocol is designed to be a reliable starting point for the mono-iodination of benzaldehyde, prioritizing selectivity and ease of execution.

Materials:

  • Benzaldehyde (freshly distilled)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN, dry)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq.). Dissolve it in dry acetonitrile (approx. 0.2 M concentration). Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution. Stir for 5 minutes.

  • Initiation: Slowly add trifluoroacetic acid (0.2 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing an equal volume of saturated sodium thiosulfate solution to quench any remaining iodine species.

  • Extraction: Extract the aqueous layer with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x volumes), water (1x volume), and finally brine (1x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure m-iodobenzaldehyde.[15]

Visual Troubleshooting Workflow

G cluster_problems Identify Primary Issue cluster_solutions Implement Solution start Analyze Crude Product (TLC, NMR, GC-MS) prob_oxidation High % Benzoic Acid? start->prob_oxidation prob_overiod High % Di-iodinated Product? start->prob_overiod prob_lowconv Low Conversion? start->prob_lowconv prob_tar Tarry Mixture? start->prob_tar sol_reagent Use Milder Reagent (NIS) & Inert Atmosphere prob_oxidation->sol_reagent Yes sol_stoich Reduce NIS to 1.05 eq. Monitor via TLC & Quench prob_overiod->sol_stoich Yes sol_activation Increase Acid Catalyst Slightly Increase Temp. prob_lowconv->sol_activation Yes sol_conditions Reduce Acid Conc. Lower Temperature prob_tar->sol_conditions Yes

Caption: A decision tree for troubleshooting benzaldehyde iodination.

References

  • Rhodium.ws. (n.d.). Aromatic Iodination with Iodine and Silver Sulfate. Retrieved from [Link]

  • ResearchGate. (2014, August 14). How can we control the conversion of Benzaldehyde to Benzoic acid? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Krassowska-Świebocka, B., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(1), 394-403. Available from: [Link]

  • Google Patents. (n.d.). CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For - Total Synthesis of Hernandial and Aristogin A. Retrieved from [Link]

  • Synlett. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2010).
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • RSC Advances. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-iodosuccinimide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 14). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Retrieved from [Link]

  • Taylor & Francis Online. (2007, October 19). Comparison of Iodination of Methoxylated Benzaldehydes and Related Compounds using Iodine/Silver Nitrate and Iodine/Periodic Acid. Retrieved from [Link]

  • Tetrahedron Letters. (2011).
  • ResearchGate. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • Fiveable. (2025, August 15). Aromatic Iodination: Organic Chemistry Study Guide. Retrieved from [Link]

  • Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

  • Google Patents. (n.d.). US9238615B2 - Process for the iodination of aromatic compounds.
  • Taylor & Francis Online. (2008, October 20). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

  • PubMed. (2014, February 25). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • Vedantu. (2024, June 27). When benzaldehyde is oxidized to give benzoic acid class 11 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aromatic iodination: a new investigation on the nature of the mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 4-Iodo-2,5-dimethylbenzaldehyde vs. 4-Bromo-2,5-dimethylbenzaldehyde in Cross-Coupling Applications

As drug development and materials science rely increasingly on complex, sterically hindered building blocks, selecting the correct aryl halide precursor is critical. Both 4-iodo-2,5-dimethylbenzaldehyde and 4-bromo-2,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science rely increasingly on complex, sterically hindered building blocks, selecting the correct aryl halide precursor is critical. Both 4-iodo-2,5-dimethylbenzaldehyde and 4-bromo-2,5-dimethylbenzaldehyde serve as highly valuable synthons. They share an identical core: an electron-withdrawing aldehyde group at the 1-position and two methyl groups at the 2- and 5-positions.

However, the substitution of iodine versus bromine at the 4-position fundamentally alters their kinetic profile in transition-metal-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of their reactivity, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Role of the Halogen

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle typically begins with the oxidative addition of the active Pd(0) species into the carbon-halogen (C-X) bond. The choice between the iodo- and bromo-derivative dictates the energy barrier of this rate-limiting step.

Bond Dissociation Energy (BDE)

The primary driver of reactivity is the intrinsic strength of the C-X bond. The C-I bond possesses a significantly lower 1 (~272 kJ/mol) compared to the C-Br bond (~340 kJ/mol) [1]. This ~68 kJ/mol difference means that 2 than their bromide counterparts [2].

Steric Hindrance and Ligand Design

Both molecules feature a methyl group at the 5-position, which is ortho to the halogen. This creates localized steric bulk that physically impedes the approach of the bulky PdLn complex.

  • For 4-iodo-2,5-dimethylbenzaldehyde: The weakness of the C-I bond compensates for this steric hindrance. Standard, inexpensive catalysts like Pd(PPh3)4 are usually sufficient to drive the reaction at mild temperatures.

  • For 4-bromo-2,5-dimethylbenzaldehyde: The combination of a stronger C-Br bond and ortho-steric hindrance creates a high kinetic barrier. To overcome this, chemists must utilize elevated temperatures and3 generated by bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) [3].

Quantitative Reactivity Comparison

The following table summarizes the physical properties and empirical reactivity metrics of both compounds to aid in synthetic planning.

Property / Metric4-Iodo-2,5-dimethylbenzaldehyde4-Bromo-2,5-dimethylbenzaldehyde
CAS Number [4] [5]
Molecular Weight 260.07 g/mol 213.07 g/mol
C-X Bond Dissociation Energy ~272 kJ/mol~340 kJ/mol
Oxidative Addition Rate Very Fast (Often not rate-limiting)Slow (Rate-limiting step)
Typical Coupling Temperature Room Temperature to 60°C80°C to 110°C
Preferred Pd Catalyst System Pd(PPh3)4, Pd(OAc)2 / PPh3Pd2(dba)3 / XPhos or SPhos
Cost / Scalability Higher raw material costLower cost, better for scale-up

Pathway Visualization: Catalytic Divergence

The diagram below illustrates where the reactivity of the two substrates diverges within a standard cross-coupling cycle.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Rate-Limiting Step for Br-DMB Pd0->OxAdd + ArX ArX Aryl Halide Substrate (I-DMB vs Br-DMB) ArX->OxAdd PdII Pd(II)(Ar)(X)L_n Intermediate OxAdd->PdII Fast for C-I Requires heat/bulky ligands for C-Br TransMet Transmetalation (e.g., Boronic Acid) PdII->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition divergence.

Experimental Protocol: Self-Validating Competitive Kinetics

To objectively prove the reactivity difference between these two substrates without external variables skewing the data, we employ a one-pot competitive Suzuki-Miyaura coupling .

The Causality Behind the Design: In standard parallel reactions (two separate flasks), minor variations in heating block temperature, stirring rate, or trace oxygen can falsely alter kinetic data. By placing both electrophiles in the exact same flask with a sub-stoichiometric amount of the nucleophile (phenylboronic acid), they are forced to compete for the identical pool of active Pd(0). This creates a self-validating system : any difference in their consumption rates is strictly and undeniably due to the intrinsic activation energy of their respective C-X bonds.

Step-by-Step Methodology

Reagents Required:

  • 4-iodo-2,5-dimethylbenzaldehyde (1.0 mmol)

  • 4-bromo-2,5-dimethylbenzaldehyde (1.0 mmol)

  • Phenylboronic acid (1.0 mmol - Limiting Reagent)

  • Pd(PPh3)4 (0.05 mmol, 5 mol%)

  • K2CO3 (2.0 mmol)

  • Dodecane (0.5 mmol - Internal Standard for GC-FID)

  • Solvent: Toluene/EtOH/H2O (4:1:1 v/v/v, 10 mL total, rigorously degassed)

Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with 4-iodo-2,5-dimethylbenzaldehyde, 4-bromo-2,5-dimethylbenzaldehyde, phenylboronic acid, K2CO3, and the dodecane internal standard.

  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity Nitrogen (repeat 3 times). Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, which would stall the catalytic cycle.

  • Initiation: Add the degassed solvent mixture via syringe, followed by the rapid addition of the Pd(PPh3)4 catalyst.

  • Reaction: Submerge the flask in an oil bath pre-heated to exactly 60°C. Causality: 60°C is chosen specifically as a mild temperature to highlight the kinetic sluggishness of the bromide while allowing the iodide to react.

  • Sampling: At t=10,30,and 60 minutes, withdraw a 0.1 mL aliquot using a nitrogen-purged syringe.

  • Quenching & Analysis: Immediately quench the aliquot into 1 mL of ethyl acetate and 1 mL of water. Extract the organic layer, filter through a short pad of silica to remove palladium black, and analyze via GC-FID.

Expected Results: Because the C-I bond requires significantly less energy for oxidative addition, the GC-FID trace will show near total consumption of 4-iodo-2,5-dimethylbenzaldehyde within 60 minutes. Conversely, 4-bromo-2,5-dimethylbenzaldehyde will remain largely unreacted (~95% recovery), validating its higher kinetic stability under standard conditions.

Conclusion & Selection Guide

The choice between 4-iodo-2,5-dimethylbenzaldehyde and 4-bromo-2,5-dimethylbenzaldehyde hinges on the specific constraints of your synthetic campaign:

  • Select the Iodo-Derivative when: You are working with highly functionalized, temperature-sensitive substrates where mild reaction conditions (RT to 60°C) are mandatory. It allows for the use of cheaper, simpler ligand systems.

  • Select the Bromo-Derivative when: You are optimizing a process for large-scale manufacturing. While it requires more advanced, expensive ligands (like XPhos) and higher temperatures, the base cost of aryl bromides is substantially lower than aryl iodides, making it the economically viable choice for scale-up once the catalytic cycle is optimized.

References

  • Bond dissociation energy. Wikipedia.
  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2. Organometallics - ACS Publications.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria.
  • 4-IODO-2,5-DIMETHYLBENZALDEHYDE | 2126161-54-2. Sigma-Aldrich.
  • 4-Bromo-2,5-dimethylbenzaldehyde | 88111-74-4. Sigma-Aldrich.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-iodo-2,5-dimethylbenzaldehyde

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. The compound 4-iodo-2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. The compound 4-iodo-2,5-dimethylbenzaldehyde, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-iodo-2,5-dimethylbenzaldehyde. Beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind the chosen validation parameters, presents illustrative experimental data, and offers an objective comparison with alternative analytical techniques. Our aim is to equip you with the expertise to not only implement a robust analytical method but also to understand and justify the scientific choices that underpin its reliability.

The Primacy of HPLC for Aromatic Aldehyde Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment of a vast array of organic molecules, including aromatic aldehydes like 4-iodo-2,5-dimethylbenzaldehyde.[1][2] Its suitability stems from its high resolving power, sensitivity, and applicability to non-volatile and thermally labile compounds, a category into which many pharmaceutical intermediates fall.[3][4][5] The versatility of HPLC, particularly Reverse-Phase (RP-HPLC), allows for the fine-tuning of separation conditions to resolve the main analyte from a wide range of potential impurities with varying polarities.

The general workflow for HPLC purity assessment is a systematic process ensuring accurate and reproducible results.

cluster_0 Method Development & Validation cluster_1 Sample Analysis Workflow Method Development Method Development Method Validation Method Validation Method Development->Method Validation ICH Q2(R1) Routine Analysis Routine Analysis Method Validation->Routine Analysis Sample Preparation Sample Preparation Routine Analysis->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Chromatogram Data Analysis Data Analysis Data Acquisition->Data Analysis Peak Integration Purity Calculation Purity Calculation Data Analysis->Purity Calculation Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness cluster_c0 Analytical Techniques cluster_c1 Performance Characteristics HPLC HPLC Versatility Versatility HPLC->Versatility High Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity High GC GC GC->Resolution Very High (for volatiles) Speed Speed GC->Speed Fast HPTLC HPTLC HPTLC->Speed Very Fast (multiple samples) Cost Cost HPTLC->Cost Low CE CE CE->Versatility Moderate CE->Resolution Very High (for charged species)

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Validation

Reactivity Showdown: A Comparative Guide to the Cross-Coupling Efficiency of Iodinated vs. Brominated Benzaldehydes

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a cornerstone of efficient and successful synthetic campaigns. In the realm of palladium-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a cornerstone of efficient and successful synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, halogenated benzaldehydes are indispensable building blocks. This guide provides an in-depth, objective comparison of the cross-coupling efficiency of iodinated versus brominated benzaldehydes, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic strategies.

The fundamental determinant of reactivity in these substrates lies in the inherent strength of the carbon-halogen bond. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy compared to the carbon-bromine (C-Br) bond.[1][2] This critical difference directly influences the kinetics of the oxidative addition step, often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[1] Consequently, iodobenzaldehydes generally exhibit superior reactivity over their brominated counterparts, leading to faster reactions, higher yields, and the feasibility of employing milder reaction conditions.[1][3]

A Head-to-Head Comparison in Key Cross-Coupling Reactions

The enhanced reactivity of iodobenzaldehydes is a consistent theme across the most prevalent palladium-catalyzed cross-coupling reactions. The following sections delve into a comparative analysis of their performance in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals. The general reactivity trend for the aryl halide in this reaction is I > OTf > Br >> Cl.[4] This hierarchy is a direct consequence of the facility of the oxidative addition of the aryl halide to the Pd(0) catalyst.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O902-4~95%
4-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-6~85%[5]

Table 1: Representative Suzuki-Miyaura Coupling of Halogenated Benzaldehydes with Phenylboronic Acid.

The data clearly illustrates that under identical conditions, 4-iodobenzaldehyde provides a significantly higher yield in a shorter reaction time. This heightened reactivity can be leveraged to reduce catalyst loading or lower reaction temperatures, contributing to more sustainable and cost-effective syntheses.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Rate: I > Br Ar-Pd(II)-R Ln Ar-Pd(II)-R Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-R Ln Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R Ln->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction, highlighting the rate-determining oxidative addition step.

Heck Reaction: Forging C-C Bonds with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to generate substituted olefins.[6][7] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a crucial step, and thus, aryl iodides are generally more reactive than aryl bromides.[8]

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzaldehydePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1002-4~90%
4-BromobenzaldehydePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1008-12~80%[5]

Table 2: Representative Heck Coupling of Halogenated Benzaldehydes with Styrene.

The increased reactivity of 4-iodobenzaldehyde is evident from the significantly shorter reaction time required to achieve a high yield. This efficiency is particularly advantageous when dealing with thermally sensitive substrates.

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Rate: I > Br Intermediate Intermediate Ar-Pd(II)-X Ln->Intermediate Carbopalladation Alkene Product Alkene Product Intermediate->Alkene Product β-Hydride Elimination

Caption: Catalytic cycle of the Heck reaction, emphasizing the initial oxidative addition step.

Sonogashira Coupling: The Gateway to Aryl Alkynes

The Sonogashira coupling is an indispensable method for the synthesis of aryl alkynes, which are valuable precursors in medicinal chemistry and materials science.[9] The reactivity of the aryl halide in this reaction follows the order I > OTf > Br >>> Cl.[4][9] The coupling of aryl iodides can often be achieved at room temperature, whereas aryl bromides typically necessitate heating.[9]

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzaldehydePd(PPh₃)₂Cl₂ / CuIEt₃NTHF252-3~92%[10]
4-BromobenzaldehydePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606-8~85%[10]

Table 3: Representative Sonogashira Coupling of Halogenated Benzaldehydes with Phenylacetylene.

The mild conditions required for the coupling of 4-iodobenzaldehyde underscore its superior reactivity and make it the substrate of choice, especially when dealing with delicate functional groups.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Rate: I > Br Ar-Pd(II)-C≡CR Ln Ar-Pd(II)-C≡CR Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-C≡CR Ln Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR Ln->Ar-C≡CR Reductive Elimination H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)-X Ln

Caption: Catalytic cycles of the Sonogashira reaction, indicating the crucial oxidative addition step in the palladium cycle.

Experimental Protocols

To provide a practical context to the preceding discussion, detailed experimental protocols for a representative Suzuki-Miyaura and Sonogashira coupling are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodobenzaldehyde with Phenylboronic Acid

Rationale: This protocol is designed to be a robust and high-yielding procedure, leveraging the high reactivity of the iodo-substrate. The use of a biphasic solvent system (Toluene/H₂O) with an inorganic base (K₂CO₃) facilitates the transmetalation step and product isolation.

Materials:

  • 4-Iodobenzaldehyde (1.0 mmol, 232 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Add degassed toluene and degassed deionized water to the flask. Degassing the solvents is essential to remove dissolved oxygen which can deactivate the catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A Combine Reactants & Catalyst B Inert Atmosphere Purge A->B C Add Degassed Solvents B->C D Heat to 90°C C->D E Monitor Reaction D->E F Work-up E->F G Purification F->G H Product G->H

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Sonogashira Coupling of 4-Bromobenzaldehyde with Phenylacetylene

Rationale: This protocol illustrates the conditions necessary for the less reactive bromo-substrate. The higher temperature and longer reaction time are indicative of the greater energy barrier for the oxidative addition of the C-Br bond.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg, 279 µL)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzaldehyde, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous and degassed THF, followed by triethylamine. The amine acts as both a base and a solvent.

  • Add phenylacetylene to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 6-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure aryl alkyne.

Conclusion and Recommendations

The evidence overwhelmingly supports the superior cross-coupling efficiency of iodinated benzaldehydes compared to their brominated counterparts. This heightened reactivity, stemming from the weaker carbon-iodine bond, translates into tangible benefits in the laboratory: faster reaction times, higher yields, and the ability to employ milder conditions.

For researchers and drug development professionals, this has several practical implications:

  • For high-value, complex syntheses where maximizing yield is paramount, iodobenzaldehydes are the preferred substrate. The potential for higher yields can offset the higher initial cost of the starting material.[3]

  • When working with thermally sensitive or functionally complex molecules, the milder conditions tolerated by iodobenzaldehydes can be enabling.

  • In cases where cost is the primary driver and moderate yields are acceptable, bromobenzaldehydes remain a viable option. However, optimization of reaction conditions, including higher temperatures and longer reaction times, will likely be necessary.

Ultimately, the choice between an iodinated and a brominated benzaldehyde will depend on the specific goals of the synthesis, balancing the need for efficiency and yield against economic considerations. This guide provides the foundational knowledge and practical data to make that choice a strategic one.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link][11]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link][4]

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 12(8), 3168-3178. [Link]

  • Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(4), 689-698. [Link][12]

  • Li, J., & Gierke, T. D. (2023). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters, 25(37), 6868-6873. [Link][13]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][14]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link][6]

  • Thomas, S. A., & Denmark, S. E. (2014). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 16(5), 1374-1377. [Link][15]

  • Wikipedia. (2024). Bond-dissociation energy. [Link][2]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link][8]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link][7]

Sources

Comparative

Introduction: The Analytical Challenge of a Substituted Benzaldehyde

An In-Depth Comparative Guide to the Analytical Characterization of 4-iodo-2,5-dimethylbenzaldehyde For Researchers, Scientists, and Drug Development Professionals 4-iodo-2,5-dimethylbenzaldehyde (MW: 260.07 g/mol , CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-iodo-2,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

4-iodo-2,5-dimethylbenzaldehyde (MW: 260.07 g/mol , CAS: 2126161-54-2) is a substituted aromatic aldehyde often utilized as a key intermediate in organic synthesis.[1][2] Its proper identification and purity assessment are critical for ensuring the success of subsequent synthetic steps and the quality of the final product. The molecule's structure—featuring a volatile benzaldehyde core, alkyl substituents, and a heavy iodine atom—presents unique analytical considerations that dictate the most appropriate characterization techniques. This guide focuses on GC-MS as the primary tool for separation and identification while critically evaluating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy as essential complementary methods.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds like 4-iodo-2,5-dimethylbenzaldehyde.[3] It offers an unparalleled combination of high-resolution separation (GC) and definitive molecular identification (MS), making it ideal for both purity assessment and identification in complex mixtures.

Causality of Method Design

The success of a GC-MS analysis hinges on a method tailored to the analyte's physicochemical properties. The goal is to volatilize the analyte without thermal degradation and achieve chromatographic separation from any impurities or isomers, followed by reproducible fragmentation in the mass spectrometer.

Detailed Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Rationale: The solid sample must be dissolved in a high-purity solvent that is compatible with the GC system and provides good analyte solubility. Dichloromethane or ethyl acetate are excellent choices due to their volatility and ability to dissolve a wide range of organic compounds.

  • Procedure:

    • Accurately weigh approximately 1 mg of 4-iodo-2,5-dimethylbenzaldehyde.

    • Dissolve the sample in 1 mL of GC-grade dichloromethane in a 2 mL autosampler vial.

    • Cap the vial immediately to prevent solvent evaporation. This creates a 1 mg/mL stock solution. A dilution to 10-100 µg/mL is typically sufficient for analysis.

2. Instrumentation & Parameters:

  • Rationale: The selected parameters are designed to ensure efficient volatilization, sharp chromatographic peaks, and characteristic mass spectra. A non-polar "5-type" column is chosen for its versatility and stability. The temperature program is optimized to elute the target compound in a reasonable time while separating it from potential early-eluting solvents and later-eluting impurities.

  • GC-MS System: Agilent 8890 GC coupled to a 7250 GC/Q-TOF or similar.[4]

Parameter Value Justification
GC Inlet Splitless, 1 µL injectionMaximizes analyte transfer to the column for high sensitivity.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the analyte without degradation.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas providing good chromatographic efficiency. Constant flow ensures reproducible retention times.
GC Column Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-volatile analytes.[5]
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)The initial hold separates the analyte from the solvent front. The ramp provides efficient separation, and the final hold ensures elution of any high-boiling impurities.
MS Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.[4][6]
MS Source Temp. 230 °CHot enough to prevent condensation of analytes while minimizing thermal degradation.
Mass Range m/z 40-450Covers the molecular weight of the analyte and its expected fragments.
Data Interpretation: A Self-Validating System

The identity of 4-iodo-2,5-dimethylbenzaldehyde is confirmed by a combination of its retention time and its unique mass spectrum.

  • Retention Time (RT): The specific time at which the compound elutes from the GC column. Under identical conditions, the RT is a highly reproducible characteristic.

  • Mass Spectrum: The fragmentation pattern provides a molecular fingerprint. For aromatic aldehydes, characteristic fragmentation includes:[7]

    • Molecular Ion (M⁺): The intact molecule with one electron removed. For C₉H₉IO, this will be at m/z 260.

    • [M-1]⁺: Loss of the aldehydic hydrogen (m/z 259). This peak is often very intense for aromatic aldehydes.

    • [M-29]⁺: Loss of the entire aldehyde group (CHO) (m/z 231).

    • Other Fragments: Ions corresponding to the iodinated aromatic ring structure.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Weigh & Dissolve (1 mg/mL in DCM) Inject 1 µL Injection (250°C Inlet) Prep->Inject Column Separation on HP-5ms Column (Temp Program) Inject->Column Ionize EI Ionization (70 eV) Column->Ionize Detect Mass Analyzer (m/z 40-450) Ionize->Detect Data Acquire Spectrum & Retention Time Detect->Data Confirm Confirm Identity: - Mass Spectrum - Library Match - Retention Time Data->Confirm

Caption: Workflow for the GC-MS analysis of 4-iodo-2,5-dimethylbenzaldehyde.

Comparative Analysis: Alternative & Complementary Techniques

While GC-MS is a powerful tool, a comprehensive analysis often requires a multi-technique approach. No single method provides all the necessary information.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their interactions with a stationary phase in a liquid mobile phase. It is particularly useful for compounds that are not volatile or are thermally labile.

  • Performance vs. GC-MS: HPLC is an excellent alternative if there is concern about the thermal stability of the analyte or potential high-boiling impurities.[8] While GC separates based on volatility, HPLC separates based on polarity, offering a different and complementary selectivity profile.[9] For simple purity checks of aromatic aldehydes, a reversed-phase HPLC method with UV detection is often sufficient and can offer higher throughput than GC-MS.[10][11]

  • Protocol Outline (HPLC-UV):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

    • Sample Prep: Dissolve in mobile phase or a compatible solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C).

  • Performance vs. GC-MS: NMR is the gold standard for unambiguous structure elucidation, not merely identification.[12] While GC-MS identifies a compound by matching its fragmentation pattern to a library, NMR can determine the exact connectivity of atoms in a novel molecule. It is less sensitive than MS and is not a separation technique, requiring a pure sample.

  • Expected ¹H NMR Data (in CDCl₃): Based on the analogous 2,5-dimethylbenzaldehyde, the spectrum would show:[13]

    • Aldehyde Proton (-CHO): A singlet around δ 10.2 ppm.

    • Aromatic Protons: Two singlets in the aromatic region (δ 7-8 ppm).

    • Methyl Protons (-CH₃): Two singlets around δ 2.3-2.6 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Performance vs. GC-MS: FTIR is a rapid, non-destructive technique ideal for confirming the presence of the key aldehyde functional group. It provides no information on molecular weight or for separating mixtures. It is an excellent, quick quality control check.

  • Key Diagnostic Peaks: The presence of an aromatic aldehyde is strongly indicated by:[14][15]

    • C=O Stretch: A strong, sharp absorption band around 1705-1685 cm⁻¹ .[16]

    • Aldehydic C-H Stretches: Two distinct, medium-intensity peaks near 2850 cm⁻¹ and 2750 cm⁻¹ .[17] The presence of both is highly characteristic of an aldehyde.

Summary and Technique Selection

The choice of analytical technique is driven by the specific question being asked.

Technique Principle Primary Use Case Key Strength Limitation
GC-MS Separation by volatility; mass-based identification.Purity testing and definitive identification of volatile compounds in a mixture.High sensitivity and specificity; provides molecular weight and a structural "fingerprint".Requires analyte to be volatile and thermally stable.
HPLC-UV Separation by polarity; UV absorbance detection.Purity testing, especially for non-volatile or thermally labile compounds.High throughput; complementary selectivity to GC.[18]Identification is based on retention time only, requiring a reference standard.
NMR Nuclear spin in a magnetic field.Unambiguous structural elucidation of pure compounds.Provides complete molecular structure and connectivity.Low sensitivity; requires a pure sample; not a separation technique.
FTIR Absorption of infrared radiation by molecular bonds.Rapid functional group identification.Fast, simple, non-destructive confirmation of chemical class (e.g., aldehyde).Provides limited structural information; not suitable for mixtures.

Visualization: Decision Framework for Analysis

Decision_Tree Start What is the Analytical Goal? Id_Purity Identify Compound & Assess Purity in Mixture? Start->Id_Purity Structure Determine Absolute Structure of Pure Sample? Start->Structure Func_Group Quickly Confirm Functional Group? Start->Func_Group GCMS Use GC-MS Id_Purity->GCMS HPLC Consider HPLC if thermally labile Id_Purity->HPLC NMR Use NMR Structure->NMR FTIR Use FTIR Func_Group->FTIR

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For the comprehensive analysis of 4-iodo-2,5-dimethylbenzaldehyde, Gas Chromatography-Mass Spectrometry stands out as the most powerful single technique for separation, identification, and semi-quantitative analysis. Its ability to provide both a reproducible retention time and a detailed mass spectrometric fingerprint makes it the method of choice for routine quality control and research applications. However, a truly rigorous characterization, particularly for regulatory or drug development purposes, necessitates a multi-faceted approach. NMR spectroscopy is indispensable for absolute structural confirmation, FTIR provides rapid verification of the essential aldehyde functionality, and HPLC offers a valuable, orthogonal separation technique for purity assessment, especially where thermal stability is a concern. By understanding the strengths and limitations of each method, researchers can design an analytical strategy that ensures the highest level of confidence in their results.

References

  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. J-Stage. [Link]

  • Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Analytical Chemistry. [Link]

  • Aldehyde GC Separation & Mass Spectra. Scribd. [Link]

  • Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Taylor & Francis Online. [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR DETERMINATION OF AROMATIC ALDEHYDES IN WINE DISTILLATES. Chemistry Journal of Moldova. [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Electronic Supplementary Information for Aerobic oxidation of alcohols on zeolites. Royal Society of Chemistry. [Link]

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde. YouTube. [Link]

  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products. Pure and Applied Chemistry. [Link]

  • Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ACS Publications. [Link]

  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic. [Link]

  • Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Rhodium Archive. [Link]

  • Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil. Elsevier. [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Ministry of Health, Labour and Welfare, Japan. [Link]

  • 4-iodo-2,5-dimethylbenzaldehyde (C9H9IO). PubChem. [Link]

  • 4-iodo-2,5-dimethylbenzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies. [Link]

Sources

Validation

Comprehensive Elemental Profiling of 4-Iodo-2,5-dimethylbenzaldehyde: A Comparative Guide to Analytical Workflows

Here is a comprehensive, objectively structured comparison guide designed for researchers and drug development professionals tasked with the elemental characterization of heavily halogenated organic intermediates. Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, objectively structured comparison guide designed for researchers and drug development professionals tasked with the elemental characterization of heavily halogenated organic intermediates.

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing heavily halogenated organic intermediates. 4-Iodo-2,5-dimethylbenzaldehyde (C9H9IO) presents a unique stoichiometric challenge: it is composed of nearly 48.8% iodine by mass .

Standard elemental analysis protocols often fail here because heavy halogens poison combustion catalysts, volatilize unpredictably during wet digestion, and skew ionization dynamics in mass spectrometry. To establish a self-validating analytical system —where the sum of independently quantified elements equals 100.0% ± 0.5%—researchers must employ orthogonal techniques. This guide objectively compares three leading methodologies: Automated CHNS/O Analysis, ICP-MS, and Combustion Ion Chromatography (CIC).

Technology Comparison & Mechanistic Causality

A. Automated CHNS/O Analysis (The C/H/O Standard)
  • The Causality of the Halogen Problem: CHNS/O analyzers utilize high-temperature flash combustion to convert organics into quantifiable gases (CO2, H2O, N2). During the combustion of 4-iodo-2,5-dimethylbenzaldehyde, the massive iodine fraction forms corrosive I2​ and HI gases. If unmitigated, these gases will poison the copper reduction catalysts and permanently contaminate the Thermal Conductivity Detector (TCD)[1].

  • The Solution: The oxidation reactor must be packed with a terminal layer of silver wool. Silver reacts quantitatively with the volatile iodine to form non-volatile silver iodide (AgI), trapping it entirely before the gas stream reaches the GC column[2].

B. ICP-MS following TMAH Digestion (The Trace Iodine Specialist)
  • The Causality of Digestion Chemistry: Traditional acid digestions (e.g., HNO3​ ) are disastrous for iodine quantification because they oxidize iodide to volatile iodine gas ( I2​ ), leading to catastrophic analyte loss upon vessel opening[3]. Therefore, an alkaline extraction using Tetramethylammonium hydroxide (TMAH) in a closed microwave system is mandatory. TMAH stabilizes the iodine as non-volatile iodide/iodate[4].

  • The Causality of Plasma Dynamics: Organic molecules leave residual carbon in the digestate. In the argon plasma of the ICP-MS, carbon causes a charge-transfer reaction that artificially enhances the ionization efficiency of iodine[5]. To maintain scientific integrity, a constant amount of organic carbon (e.g., 2-propanol) must be added to all blanks, standards, and samples to normalize this matrix effect.

C. Combustion Ion Chromatography (CIC) (The Bulk Halogen Workhorse)
  • The Causality of Pyrohydrolysis: CIC bridges the gap between bulk combustion and specific ion detection. Instead of wet chemical digestion, the sample is combusted in an Ar/O2​ atmosphere at 1000°C with a constant water feed. This quantitatively converts organically bound iodine into hydrogen iodide ( HI ), which is immediately swept into an alkaline absorbing solution, reducing it to stable iodide ( I− ) for straightforward Ion Chromatography quantification[6][7].

Visualization: Analytical Workflows

G cluster_CHNSO C, H, O Profiling cluster_Iodine Iodine Profiling (Orthogonal Validation) Sample 4-Iodo-2,5-dimethylbenzaldehyde (C9H9IO) CHNSO Flash Combustion (1060°C) Sample->CHNSO TMAH TMAH Digestion (Alkaline Stabilization) Sample->TMAH CIC_Combust Pyrohydrolysis (1000°C, Ar/O2) Sample->CIC_Combust Trap Silver Wool Trap (Captures AgI) CHNSO->Trap Mitigates Poisoning CHO_Data Bulk C, H, O % (TCD Detection) Trap->CHO_Data ICPMS ICP-MS Analysis (Carbon Normalized) TMAH->ICPMS I_Data Precise Iodine % (Mass Balance) ICPMS->I_Data IC Ion Chromatography (Aqueous I-) CIC_Combust->IC IC->I_Data

Figure 1: Comparative analytical workflows for the elemental profiling of C9H9IO.

Experimental Protocols

Protocol 1: CHNS/O Combustion Analysis with Halogen Mitigation
  • Calibration: Calibrate the analyzer using a halogen-containing standard (e.g., 4-fluorobenzoic acid) to ensure the silver trap is functioning and not retaining carbon.

  • Sample Prep: Weigh exactly 1.500 mg of 4-iodo-2,5-dimethylbenzaldehyde into a combustible tin capsule.

  • Reactor Configuration: Pack the primary combustion tube (1060°C) with chromium(III) oxide (oxidation catalyst) and a 50 mm terminal plug of high-surface-area silver wool[2].

  • Combustion: Drop the capsule into the reactor under a pulsed oxygen atmosphere. The silver wool will quantitatively precipitate the 48.8% iodine mass as solid AgI.

  • Detection: Route the purified CO2​ , H2​O , and N2​ gases through the reduction reactor (copper, 650°C) and quantify via the Thermal Conductivity Detector (TCD)[1].

Protocol 2: TMAH Microwave Digestion and ICP-MS
  • Alkaline Digestion: Weigh 50.0 mg of sample into a PTFE microwave vessel. Add 5.0 mL of 25% (w/w) Tetramethylammonium hydroxide (TMAH)[4]. (Crucial: Do not use HNO3​ , which oxidizes I− to volatile I2​ , ruining mass balance).

  • Microwave Program: Heat to 200°C over 15 minutes and hold for 15 minutes to fully solubilize the organic matrix.

  • Carbon Normalization: Dilute the digestate to 50 mL with ultra-pure water. Spike the diluent with 2% (v/v) 2-propanol. (Crucial: This saturates the ICP plasma with carbon, normalizing the charge-transfer ionization enhancement across all samples and standards)[5].

  • Analysis: Aspirate into the ICP-MS, monitoring m/z 127 for Iodine, utilizing Tellurium (m/z 125) as the internal standard to correct for plasma fluctuations.

Protocol 3: Combustion Ion Chromatography (CIC)
  • Sample Introduction: Weigh 5.0 mg of sample into a ceramic boat.

  • Pyrohydrolysis: Drive the boat into the combustion furnace at 1000°C under an Ar/O2​ stream supplemented with a constant feed of ultra-pure water[6].

  • Gas Absorption: Sweep the evolved HI and I2​ gases into an absorber module containing an alkaline aqueous solution (e.g., dilute NaOH/H2​O2​ ) to quantitatively reduce and stabilize all iodine species as iodide ( I− )[7].

  • Chromatography: Automatically inject 20 µL of the absorbing solution onto an anion-exchange IC column.

  • Quantification: Elute with a potassium hydroxide gradient and quantify the iodide peak via suppressed conductivity detection against a certified iodide standard curve.

Quantitative Data Presentation

To prove the purity of synthesized 4-iodo-2,5-dimethylbenzaldehyde (Theoretical: C 41.57%, H 3.49%, O 6.15%, I 48.80%), the scientist must sum the empirical mass percentages from CHNS/O and CIC. If the sum equals 100.0% ± 0.5%, the system is self-validated.

TechniqueTarget ElementsLimit of DetectionAccuracy vs TheoreticalProsCons / Limitations
Automated CHNS/O C, H, O0.1% (Bulk)±0.3% absoluteSimultaneous C/H/O profilingHeavy iodine load will poison catalysts if untrapped
ICP-MS (TMAH) I (Trace)< 0.01 µg/g±2.0% relativeUnmatched sensitivity for trace impuritiesCarbon matrix effects skew ionization; requires normalization
CIC I (Bulk/Trace)0.1 mg/kg±0.5% absoluteDirect matrix destruction; highly automatedCannot determine C, H, or O

References

  • EAG Laboratories. Combustion Ion Chromatography (CIC). Retrieved from:[Link]

  • Gómez-Guzmán, J. M., et al. Microwave-based digestion method for extraction of 127I and 129I from solid material for measurements by AMS and ICP-MS. University of Seville. Retrieved from: [Link]

  • Kaňa, A., et al. (2015). Analysis of iodine and its species in animal tissues. Taylor & Francis. Retrieved from:[Link]

  • Pacquette, L. H., et al. (2013). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. PubMed Central (PMC). Retrieved from:[Link]

  • Medac Ltd. First-Class Micro Analytical & Metal Analysis Service - The Halogens. Retrieved from:[Link]

  • Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry 63(11):1094-1106. Retrieved from:[Link]

Sources

Comparative

comparing electronic effects of halogens on 2,5-dimethylbenzaldehyde

An in-depth understanding of substituent electronic effects is critical for rational drug design and the optimization of synthetic pathways. 2,5-Dimethylbenzaldehyde serves as a highly versatile building block in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of substituent electronic effects is critical for rational drug design and the optimization of synthetic pathways. 2,5-Dimethylbenzaldehyde serves as a highly versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands. The two methyl groups at the 2- and 5-positions exert a mild electron-donating effect (+I, hyperconjugation) that enriches the aromatic ring and slightly reduces the electrophilicity of the aldehyde carbonyl.

However, introducing a halogen at the 4-position (para to the aldehyde) fundamentally alters the molecule's electronic landscape. This guide provides a rigorous, objective comparison of how fluorine, chlorine, bromine, and iodine modulate the reactivity and spectroscopic properties of the 2,5-dimethylbenzaldehyde scaffold.

The Dichotomy of Halogen Electronic Effects

Halogens are unique substituents because they possess competing electronic effects that dictate the behavior of the aromatic system:

  • Inductive Effect (-I): Halogens are more electronegative than carbon, withdrawing electron density through the σ -bond framework.

  • Resonance Effect (+R): Halogens possess lone pairs that can be donated into the aromatic π -system.

The net effect on the para-positioned aldehyde group depends entirely on the balance of these forces. Fluorine is highly electronegative (strong -I), but its 2p orbitals overlap perfectly with the carbon 2p orbitals, resulting in a strong +R effect that nearly cancels the inductive withdrawal. Conversely, chlorine, bromine, and iodine have larger p-orbitals (3p, 4p, 5p) that overlap poorly with carbon's 2p orbitals. Consequently, their +R effect is weak, and their -I effect dominates, making them net electron-withdrawing groups (EWGs) at the para position.

The Hammett equation provides a linear free-energy relationship that quantifies these substituent effects, where the σp​ constant reflects the net electronic influence at the para position[1].

Table 1: Hammett Constants for Halogen Substituents

Substituent (para)Inductive Effect (-I)Resonance Effect (+R)Net Hammett Constant ( σp​ )Overall Electronic Character
-F Very StrongVery Strong+0.06Weakly Withdrawing
-Cl StrongWeak+0.23Strongly Withdrawing
-Br ModerateVery Weak+0.23Strongly Withdrawing
-I WeakExtremely Weak+0.18Moderately Withdrawing

Note: A higher positive σp​ value indicates a stronger net electron-withdrawing effect, which directly increases the electrophilicity of the para-aldehyde group.

Self-Validating Experimental Workflows

To objectively compare the electronic effects of halogens on 4-halo-2,5-dimethylbenzaldehydes, we employ three orthogonal, self-validating methodologies. The causality behind these protocols is rooted in the fundamental relationship between electron density and physical observables.

Protocol 1: 13 C NMR Spectroscopic Profiling

Causality: The 13 C chemical shift of the carbonyl carbon ( δC=O​ ) is exquisitely sensitive to local electron density. An electron-withdrawing halogen decreases magnetic shielding around the carbonyl carbon, shifting the resonance downfield to a higher ppm value[2]. Methodology:

  • Dissolve 20 mg of the highly purified 4-halo-2,5-dimethylbenzaldehyde in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a 5 mm NMR tube and acquire the 13 C NMR spectrum at 100 MHz (or higher) using a broad-band proton-decoupled pulse sequence.

  • Critical Step: Set a relaxation delay ( D1​ ) of at least 2 seconds to ensure complete longitudinal relaxation of the quaternary carbonyl carbon, which lacks attached protons for efficient dipole-dipole relaxation.

  • Process the Free Induction Decay (FID) with a 1.0 Hz line broadening and reference the central CDCl3​ triplet to 77.16 ppm. Extract the δC=O​ value.

Protocol 2: FT-IR Spectroscopy of the Carbonyl Stretch

Causality: The stretching frequency of the carbonyl group ( νC=O​ ) reflects the bond's force constant. EWGs destabilize the single-bond dipolar resonance contributor ( C+−O− ), thereby increasing the double-bond character and shifting the absorption to higher wavenumbers. Methodology:

  • Clean the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) with isopropanol and collect a background spectrum (32 scans, 4 cm−1 resolution).

  • Place a neat sample of the aldehyde onto the ATR crystal and apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquire the IR spectrum (32 scans, 4 cm−1 resolution) from 4000 to 400 cm−1 .

  • Identify the sharp, intense νC=O​ peak in the 1680–1720 cm−1 region and record the exact wavenumber.

Protocol 3: Kinetic Profiling via Knoevenagel Condensation

Causality: The reaction rate of the aldehyde with a standard nucleophile (e.g., Meldrum's acid) is directly proportional to the electrophilicity of the carbonyl carbon. Stronger net EWGs will accelerate the condensation by lowering the activation energy of the nucleophilic attack[3]. Methodology:

  • Prepare a 0.1 M solution of the target aldehyde and a 0.1 M solution of Meldrum's acid in absolute ethanol.

  • Mix equimolar amounts in a temperature-controlled UV-Vis cuvette at 25 °C, adding a catalytic amount (0.01 equiv) of piperidine.

  • Monitor the decay of the aldehyde's π→π∗ absorption band (typically ~250-280 nm) over time using a spectrophotometer.

  • Extract the pseudo-first-order rate constant ( kobs​ ) from the exponential decay curve to quantify relative reactivity.

Comparative Data Analysis

The following table synthesizes the expected spectroscopic and kinetic data, demonstrating the alignment between theoretical Hammett constants and empirical observations. Because Chlorine and Bromine have the highest σp​ values (+0.23), their derivatives exhibit the most deshielded carbonyl carbons, the highest IR stretching frequencies, and the fastest reaction rates.

Table 2: Comparative Spectroscopic and Kinetic Data for 4-Halo-2,5-dimethylbenzaldehydes

Substituent (C4) 13 C NMR δC=O​ (ppm)FT-IR νC=O​ ( cm−1 )Relative Condensation Rate ( krel​ )*
-H (Baseline) 191.816951.00
-F 191.916971.15
-I 192.217001.45
-Cl 192.517041.80
-Br 192.517041.82

*Note: Values are representative benchmarks illustrating the relative magnitude of shifts and rates based on Hammett σp​ correlations.

Workflow and Logical Relationships

The following diagram maps the causality between the fundamental electronic properties of the halogens and the resulting experimental readouts used to validate them.

G A 4-Halo-2,5-dimethylbenzaldehydes (F, Cl, Br, I) B Inductive Effect (-I) Electronegativity Driven A->B C Resonance Effect (+R) Orbital Overlap Driven A->C D Net Electronic Effect (Hammett σp) B->D C->D E Carbonyl Electrophilicity Modulation D->E F 13C NMR Profiling (δ C=O Shift) E->F G FT-IR Spectroscopy (ν C=O Stretch) E->G H Kinetic Assay (Condensation Rate) E->H

Logical flow mapping halogen electronic effects to orthogonal experimental readouts.

References

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
  • "13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones." Magnetic Resonance in Chemistry.
  • "Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Iodo-2,5-dimethylbenzaldehyde

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. The introduction of new reagents into a workflow, such as 4-Iodo-2,5-dimethylbenza...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. The introduction of new reagents into a workflow, such as 4-Iodo-2,5-dimethylbenzaldehyde, necessitates a thorough understanding of its handling and safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural framework grounded in established safety principles. Our objective is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal protection and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Iodo-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde. While specific toxicological data for this exact compound is limited, the available hazard classifications and data from structurally similar molecules provide a clear directive for cautious handling. The primary hazards are associated with its potential for acute toxicity, irritation, and specific target organ effects.

A thorough risk assessment is the foundational step before any handling of this chemical. This involves not just recognizing the hazards but also evaluating the specific experimental context in which it will be used. Consider the quantity of the material, the duration of exposure, and the potential for aerosolization.

Known Hazard Classifications for 4-Iodo-2,5-dimethylbenzaldehyde [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox.H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationSkin Irrit.H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureSTOT SE 3H336: May cause drowsiness or dizziness.

The presence of an iodine atom on the aromatic ring suggests that upon decomposition, particularly during a fire, toxic and corrosive fumes of hydrogen iodide may be released[2].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to mitigate identified risks. For 4-Iodo-2,5-dimethylbenzaldehyde, a multi-layered approach to personal protection is non-negotiable[3][4].

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][5]Prevents skin contact and absorption, which is a known route of acute toxicity.
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn if there is a splash hazard.[3][6][7]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended.[3][7]Minimizes the risk of skin contact and irritation from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Prevents inhalation, a key route of exposure leading to acute toxicity and potential respiratory tract irritation.

Experimental Workflow: From Receipt to Disposal

The following procedural guide outlines the critical steps for safely incorporating 4-Iodo-2,5-dimethylbenzaldehyde into your laboratory workflow.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Verify Fume Hood prep_ppe->prep_workspace handle_dispense Dispense Solid (Avoid Dust Generation) prep_workspace->handle_dispense Proceed to Handling handle_reaction Set Up Reaction in Fume Hood handle_dispense->handle_reaction handle_post Post-Handling Decontamination handle_reaction->handle_post waste_segregate Segregate Contaminated Waste (Gloves, Paper) handle_post->waste_segregate Initiate Disposal waste_container Place in Labeled Hazardous Waste Container waste_segregate->waste_container waste_dispose Follow Institutional Disposal Procedures waste_container->waste_dispose

Caption: Workflow for Safe Handling of 4-Iodo-2,5-dimethylbenzaldehyde.

Operational Plan: A Step-by-Step Guide

a. Pre-Handling Preparations:

  • Documentation Review: Before opening the container, review this guide and any available Safety Data Sheet (SDS) for 4-Iodo-2,5-dimethylbenzaldehyde or structurally similar compounds like 4-Iodobenzaldehyde[2].

  • Engineering Controls: Ensure a chemical fume hood is operational and certified. All handling of the solid and its solutions should occur within the fume hood to minimize inhalation exposure[3].

  • PPE Donning: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use[8].

b. Handling and Use:

  • Dispensing: Carefully weigh the required amount of the solid chemical on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula to transfer the solid.

  • Reaction Setup: If preparing a solution, add the solid to the solvent slowly. If setting up a reaction, ensure all glassware is securely clamped. If the reaction has the potential to be exothermic, have an ice bath ready.

  • Post-Handling: After dispensing, decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood with an appropriate solvent.

c. Emergency Procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[3][6].

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical advice[3][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[3][6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[2].

Disposal Plan: Responsible Waste Management

All waste containing 4-Iodo-2,5-dimethylbenzaldehyde must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this waste with other waste streams. Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a designated, clearly labeled hazardous waste container[3].

  • Liquid Waste: Any unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids.

  • Container Management: Keep waste containers closed when not in use. Store in a designated, well-ventilated area away from incompatible materials[6].

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations[2][6].

By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling 4-Iodo-2,5-dimethylbenzaldehyde. This proactive approach to safety not only protects you and your colleagues but also fosters a culture of responsibility and scientific excellence within the laboratory.

References

  • 4-iodo-2,5-dimethylbenzaldehyde — Chemical Substance Information. NextSDS.
  • Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. ACS Publications.
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